molecular formula C7H13NO3 B1393234 ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid CAS No. 1354000-55-7

((S)-3-Hydroxy-piperidin-1-yl)-acetic acid

Cat. No.: B1393234
CAS No.: 1354000-55-7
M. Wt: 159.18 g/mol
InChI Key: FVWNVXIYNYGOAS-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((S)-3-Hydroxy-piperidin-1-yl)-acetic acid is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(3S)-3-hydroxypiperidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c9-6-2-1-3-8(4-6)5-7(10)11/h6,9H,1-5H2,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWNVXIYNYGOAS-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid

Foreword: From Molecular Structure to Pharmacological Potential

In the landscape of modern drug discovery, the journey of a candidate molecule from a conceptual structure to a viable therapeutic agent is governed by a complex interplay of biological activity and physicochemical properties. It is the latter that dictates the molecule's ability to be absorbed, distributed, metabolized, and excreted (ADME) – in essence, its capacity to reach its target and elicit a therapeutic effect in a living system. This guide provides a senior application scientist's perspective on the essential physicochemical characterization of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid, a molecule possessing structural motifs common in contemporary medicinal chemistry.

This document eschews a rigid template, instead adopting a structure that logically flows from theoretical prediction to rigorous experimental validation. We will first deconstruct the molecule to predict its core properties, providing a baseline understanding. Subsequently, we will delve into the practical, validated methodologies for empirically determining these characteristics. The protocols described herein are not merely instructional but are presented as self-validating systems, reflecting best practices in pharmaceutical research and development.

Molecular Structure and Predicted Physicochemical Profile

The structure of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid is foundational to its behavior. It is a chiral molecule featuring a saturated heterocyclic piperidine ring, which imparts a specific three-dimensional conformation. The key functional groups that dictate its physicochemical nature are:

  • A Tertiary Amine: The nitrogen atom within the piperidine ring.

  • A Carboxylic Acid: The acetic acid moiety attached to the nitrogen.

  • A Secondary Alcohol: The hydroxyl group at the chiral center in the 3-position of the piperidine ring.

The presence of both a basic amine and an acidic carboxylic acid makes this molecule a zwitterion at physiological pH.

Predicted Physicochemical Data Summary

Before embarking on experimental determination, we can predict the key properties based on the structure and established principles. These predictions are invaluable for experimental design and hypothesis generation.

PropertyPredicted ValueRationale & Significance
Molecular Formula C₇H₁₃NO₃Defines the elemental composition.
Molecular Weight 159.18 g/mol Influences diffusion and permeability; generally, values <500 Da are favored for oral bioavailability.[1]
Acidic pKa (pKa₁) ~4.0 - 4.5Attributed to the carboxylic acid. Slightly lower than acetic acid (pKa ≈ 4.76) due to the electron-withdrawing influence of the adjacent protonated amine.[2][3] This value governs solubility in the stomach and intestines.
Basic pKa (pKa₂) ~8.5 - 9.5Attributed to the tertiary piperidine nitrogen. Lower than piperidine (~11.1) due to the inductive electron-withdrawing effect of the acetic acid group.[1][4] This determines the charge state and interactions in the bloodstream and tissues.
logP (Octanol/Water) -1.0 to -2.0The hydrophilic carboxylic acid and hydroxyl groups are expected to outweigh the moderate lipophilicity of the piperidine ring, resulting in a negative logP, indicating hydrophilicity.[5][6]
Aqueous Solubility HighThe presence of multiple polar, ionizable groups capable of hydrogen bonding suggests high solubility in aqueous media, particularly at pH values where the molecule is charged.[7][8]

Experimental Determination of Ionization Constants (pKa)

The pKa values are arguably the most critical physicochemical parameters for an ionizable drug candidate, as they dictate the charge state of the molecule at different pH values, which in turn profoundly affects solubility, permeability, and target binding.[9]

Principle and Significance

For ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid, two pKa values are of primary interest: the acidic pKa of the carboxylic acid and the basic pKa of the tertiary amine. Potentiometric titration is a robust and accurate method for determining these values.[9] The technique involves monitoring pH changes as a strong acid or base is added to the sample, allowing for the identification of the pH at which 50% of a functional group is ionized—the definition of pKa.[10]

Detailed Experimental Protocol: Potentiometric Titration

This protocol is designed as a self-validating system, including calibration and system suitability checks.

Instrumentation and Reagents:

  • Automated Titrator with a high-precision burette (e.g., Mettler Toledo T5)

  • Calibrated pH electrode

  • Analytical Balance

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Potassium Hydroxide (KOH)

  • Degassed, deionized water

  • Potassium Chloride (KCl) for ionic strength adjustment

Step-by-Step Methodology:

  • System Preparation & Calibration:

    • Calibrate the pH electrode using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01). The calibration slope should be >95%.

    • Prime the burettes with the standardized HCl and KOH titrants.

  • Sample Preparation (The Causality of Choice):

    • Accurately weigh ~10 mg of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid. A precise weight is crucial for determining the exact concentration.

    • Dissolve the sample in ~50 mL of deionized water. The volume is chosen to ensure complete dissolution and proper immersion of the pH electrode.

    • Add KCl to the solution to achieve a constant ionic strength (e.g., 0.1 M). This minimizes variations in activity coefficients during the titration, leading to a more accurate pKa determination.[3]

  • Titration Procedure (Dual Titration for a Zwitterion):

    • Acidification: First, titrate the solution with 0.1 M HCl from its starting pH down to ~pH 2. This step ensures all basic groups are fully protonated before the back-titration.

    • Basification (Data Collection): Immediately following acidification, titrate the solution with 0.1 M KOH from ~pH 2 up to ~pH 12. Add the titrant in dynamic increments: larger volumes in flat regions of the titration curve and smaller volumes near the equivalence points to ensure high data density where the pH changes rapidly.

  • Data Analysis:

    • Plot the pH versus the volume of KOH added.

    • Calculate the first derivative (dpH/dV) and second derivative (d²pH/dV²) of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.

    • The pKa values are determined from the pH at the half-equivalence points.

      • pKa₁ (Carboxylic Acid): The pH at the volume of KOH halfway to the first equivalence point.

      • pKa₂ (Tertiary Amine): The pH at the volume of KOH halfway between the first and second equivalence points.

Visualization: pKa Determination Workflow

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Electrode (3-point) PrepareSample Prepare Sample (~10 mg in 50 mL H₂O + 0.1 M KCl) Calibrate->PrepareSample Acidify Acidify to pH 2 (with 0.1 M HCl) PrepareSample->Acidify Titrate Titrate to pH 12 (with 0.1 M KOH) Acidify->Titrate Plot Plot pH vs. Volume Titrate->Plot Derivative Calculate 1st & 2nd Derivatives Plot->Derivative Determine_pKa Determine pKa values at Half-Equivalence Points Derivative->Determine_pKa

Caption: Workflow for potentiometric pKa determination.

Experimental Determination of Lipophilicity (logP)

Lipophilicity, quantified as the octanol-water partition coefficient (logP), is a critical determinant of a molecule's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[4] For drug discovery, a balanced logP is often sought.

Principle and Significance

The logP value is the base-10 logarithm of the ratio of a compound's concentration in octanol (simulating a lipid membrane) to its concentration in water at equilibrium.[11] A positive value indicates lipophilicity, while a negative value indicates hydrophilicity.[11] The classic "shake-flask" method, followed by concentration analysis using HPLC, remains the gold standard for its accuracy.[11]

Detailed Experimental Protocol: Shake-Flask Method

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Separatory funnels or glass vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • n-Octanol (pre-saturated with water)

  • Water or Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)

Step-by-Step Methodology:

  • Phase Preparation (The Causality of Mutual Saturation):

    • Mix equal volumes of n-octanol and the aqueous phase (water or PBS) and shake vigorously for 24 hours. Allow the layers to separate completely.

    • This pre-saturation step is critical for thermodynamic accuracy. It ensures that the volume of each phase does not change upon addition of the solute, as the solvents are already mutually saturated.

  • Sample Preparation and Partitioning:

    • Prepare a stock solution of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid in the aqueous phase at a known concentration (e.g., 1 mg/mL).

    • In a vial, combine a precise volume of the pre-saturated octanol and the pre-saturated aqueous stock solution (e.g., 5 mL of each).

    • Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation and Sampling:

    • Centrifuge the vial at a moderate speed (e.g., 2000 rpm for 15 minutes) to ensure complete separation of the two phases and break any emulsions.

    • Carefully withdraw an aliquot from both the upper octanol layer and the lower aqueous layer for analysis. Sampling both phases provides a cross-validation of the result.

  • Concentration Analysis by HPLC-UV:

    • Develop an HPLC method (e.g., reverse-phase C18 column) capable of resolving the analyte from any impurities.

    • Create a calibration curve by injecting known concentrations of the compound to relate UV absorbance (peak area) to concentration.

    • Inject the aliquots from the octanol and aqueous phases and determine their concentrations ([C]oct and [C]aq) using the calibration curve.

  • Calculation:

    • Calculate the partition coefficient, P: P = [C]oct / [C]aq

    • Calculate logP: logP = log₁₀(P)

Visualization: Shake-Flask logP Workflow

logP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Saturate Mutually Saturate Octanol and Water Stock Prepare Aqueous Stock Solution Saturate->Stock Mix Mix Phases & Stock Solution Stock->Mix Shake Shake to Equilibrium Mix->Shake Separate Separate Phases (Centrifuge) Shake->Separate HPLC_Run Analyze Phase Concentrations Separate->HPLC_Run HPLC_Cal HPLC Calibration Curve HPLC_Cal->HPLC_Run Calculate Calculate logP HPLC_Run->Calculate

Caption: Workflow for Shake-Flask logP determination.

Experimental Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that influences everything from the design of in vitro assays to oral bioavailability.[11] Poor solubility is a major hurdle in drug development. We can assess two types of solubility: kinetic and thermodynamic.

Principle and Significance
  • Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a DMSO stock solution, begins to precipitate. This is a high-throughput method often used in early discovery to rank-order compounds.[10]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound's most stable solid form in a solvent. It is a lower-throughput but more definitive measurement, crucial for later-stage development.[10]

The turbidimetric method is an efficient way to determine kinetic solubility.

Detailed Experimental Protocol: Turbidimetric Kinetic Solubility

Instrumentation and Reagents:

  • Nephelometer or plate reader capable of measuring light scattering (turbidity)

  • Liquid handling robot for precision dilutions

  • 96-well microplates

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM). The choice of DMSO is due to its excellent solvating power for a wide range of organic molecules.

  • Serial Dilution (The Causality of the Concentration Gradient):

    • Using a liquid handler, perform a serial dilution of the DMSO stock solution directly in the wells of a 96-well plate. This creates a precise concentration gradient.

  • Precipitation Induction:

    • Rapidly add the aqueous buffer to each well. The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells to minimize its effect on solubility. The sudden change in solvent environment from DMSO-rich to aqueous-rich induces precipitation for concentrations above the kinetic solubility limit.

  • Measurement and Data Analysis:

    • Allow the plate to incubate for a short period (e.g., 2 hours) at a controlled temperature.

    • Measure the turbidity (light scattering) of each well using a nephelometer.

    • Plot turbidity versus compound concentration. The kinetic solubility is the concentration at which the turbidity signal begins to rise sharply above the baseline, indicating the formation of a precipitate. This point can be determined by setting a validated threshold.

Visualization: Kinetic Solubility Workflow

Solubility_Workflow A Prepare 20 mM Stock in DMSO B Perform Serial Dilution in 96-well Plate (DMSO) A->B C Add Aqueous Buffer (e.g., PBS, pH 7.4) B->C D Incubate (2 hours) C->D E Measure Turbidity (Nephelometry) D->E F Plot Turbidity vs. Concentration & Determine Solubility Point E->F

Sources

An In-Depth Technical Guide to ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid, a chiral heterocyclic compound of interest in medicinal chemistry and organic synthesis. We will delve into its chemical properties, outline a detailed synthesis protocol, and explore its potential applications, offering insights grounded in established scientific principles.

Core Chemical Identity and Properties

((S)-3-Hydroxy-piperidin-1-yl)-acetic acid is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. The presence of a hydroxyl group at the chiral third position and an acetic acid moiety on the nitrogen atom imparts specific physicochemical properties that make it a valuable building block in the design of novel molecules.

Molecular Structure and Formula

The structure of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid is characterized by a piperidine ring with a hydroxyl group in the (S)-configuration at the 3-position and an acetic acid group attached to the nitrogen at the 1-position.

Molecular Formula: C₇H₁₃NO₃

Molecular Weight: 159.18 g/mol

The chemical structure can be visualized as follows:

Caption: Chemical structure of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid.

Physicochemical Data Summary

While specific experimental data for this exact molecule is not widely published, we can infer its properties based on its constituent functional groups and related compounds.

PropertyPredicted ValueRationale
Appearance White to off-white solidBased on similar piperidine derivatives.
Solubility Soluble in water and polar organic solventsThe presence of hydroxyl and carboxylic acid groups enhances polarity and hydrogen bonding capacity.
pKa ~3-5 (carboxylic acid), ~9-11 (piperidine nitrogen)Typical pKa ranges for carboxylic acids and protonated secondary amines.
LogP < 0The hydrophilic nature of the hydroxyl and carboxylic acid groups suggests a low octanol-water partition coefficient.

Synthesis and Purification

The synthesis of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid can be achieved through a straightforward N-alkylation of (S)-3-hydroxypiperidine. The starting material, (S)-3-hydroxypiperidine, is a commercially available chiral building block.

Synthetic Workflow

The overall synthetic strategy involves the reaction of the secondary amine of (S)-3-hydroxypiperidine with a suitable two-carbon electrophile bearing a carboxylic acid or a precursor group. A common and effective method is the reaction with an haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base.

Synthesis_Workflow start (S)-3-Hydroxypiperidine reaction N-Alkylation start->reaction reagent Haloacetic Acid (e.g., BrCH₂COOH) Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) reagent->reaction product ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid reaction->product purification Purification (e.g., Recrystallization or Chromatography) product->purification

Solubility Profile of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers[1]

Executive Summary: The Zwitterionic Challenge

((S)-3-Hydroxy-piperidin-1-yl)-acetic acid is a bifunctional chiral building block frequently employed in the synthesis of kinase inhibitors and GPCR ligands.[1] Its structure features a secondary hydroxyl group at the chiral center and a carboxylic acid moiety attached to the piperidine nitrogen.

Crucial Insight: At neutral pH, this molecule predominantly exists as a zwitterion (internal salt), where the carboxylic acid is deprotonated (


) and the tertiary amine is protonated (

). This zwitterionic character dictates a solubility profile characterized by:
  • High aqueous solubility (due to ionic solvation).[1]

  • Poor solubility in non-polar organic solvents (e.g., Hexane, Toluene).

  • pH-dependent solubility in semi-polar solvents (e.g., Dichloromethane, Ethyl Acetate).[1]

This guide provides a theoretical solubility landscape and a rigorous experimental protocol to empirically determine the exact solubility profile, essential for process optimization (crystallization, extraction) and formulation.

Physicochemical Context & Theoretical Profile[2][3][4]

Understanding the molecular interactions is a prerequisite for selecting the correct solvent screening panel.

Structural Analysis[4]
  • Core Scaffold: Piperidine ring (lipophilic backbone).[1]

  • Functional Group A (Polar): (S)-3-Hydroxyl group (Hydrogen bond donor/acceptor).[1]

  • Functional Group B (Ionizable): N-acetic acid tail.[1]

  • pKa Estimates:

    • Carboxylic Acid: ~1.8 – 2.5[1]

    • Tertiary Amine: ~8.5 – 9.5[1]

    • Isoelectric Point (pI): ~5.5 (Region of minimum solubility in water, but maximum zwitterionic character).[1]

Predicted Solubility Landscape

Based on the "Like Dissolves Like" principle and the solvation energy of zwitterions, the expected profile is:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Aqueous Water, PBS (pH 7.[1]4)High (>100 mg/mL)Strong ion-dipole interactions stabilize the zwitterion.[1]
Polar Protic Methanol, EthanolModerate to High H-bonding capability solvates the hydroxyl and ionic groups.[1]
Polar Aprotic DMSO, DMF, DMAcHigh High dielectric constant disrupts the crystal lattice lattice energy.
Dipolar Aprotic Acetonitrile, AcetoneLow to Moderate Insufficient H-bonding to solvate the zwitterionic charges effectively.[1]
Non-Polar Hexane, Toluene, Et2ONegligible (<0.1 mg/mL)Lack of polarity prevents solvation of the ionic species.
Chlorinated Dichloromethane (DCM)Low Soluble only if the molecule is converted to a neutral species (e.g., via HCl salt or esterification).

Experimental Protocol: Thermodynamic Solubility Determination

To generate authoritative data, a Saturation Shake-Flask Method followed by HPLC-UV/MS quantitation is the gold standard.[1] Kinetic methods (nephelometry) are insufficient for process chemistry due to supersaturation risks.[1]

Workflow Diagram

The following diagram illustrates the critical path for determining the thermodynamic solubility, including the "pH-Shift" strategy for zwitterions.

SolubilityProtocol Start START: Solid Sample ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid SolventSelect 1. Solvent Panel Selection (Polar, Non-Polar, Buffered) Start->SolventSelect Prep 2. Sample Preparation Add excess solid to solvent SolventSelect->Prep Equilibrate 3. Equilibration Shake at 25°C for 24-48h Prep->Equilibrate Sep 4. Phase Separation Centrifugation / Filtration (0.2 µm) Equilibrate->Sep Check Check: Is solid still present? Sep->Check AddSolid Add more solid Check->AddSolid No (All dissolved) Dilute 5. Dilution Dilute supernatant with Mobile Phase Check->Dilute Yes (Precipitate visible) AddSolid->Equilibrate Analyze 6. Quantitation HPLC-UV or LC-MS Dilute->Analyze Calc 7. Data Calculation mg/mL = (Area/Slope) * Dilution Analyze->Calc

Figure 1: Standardized workflow for thermodynamic solubility determination. Note the critical check for excess solid to ensure saturation.

Detailed Methodology
Step 1: Solvent Panel Selection

For this specific compound, the panel must cover the polarity spectrum and pH sensitivity:

  • Water (pH 1.2, 7.4, 10.0): To determine the pH-solubility profile (intrinsic solubility vs. salt solubility).[1]

  • Methanol & Ethanol: Critical for crystallization seeding.[1]

  • DCM & Ethyl Acetate: Standard extraction solvents.[1]

  • Acetonitrile: Common process solvent.[1]

  • MTBE or Toluene: Anti-solvents for precipitation.[1]

Step 2: Equilibration (The "Shake-Flask")[1]
  • Weigh 10-20 mg of the compound into a 4 mL glass vial.

  • Add 500 µL of the test solvent.

  • Cap tightly and place on an orbital shaker (500 rpm) at 25°C ± 1°C .

  • Duration: Shake for 24 hours. If the solid fully dissolves, add more solid until a suspension persists.

    • Expert Note: For zwitterions, equilibration can be slow due to high crystal lattice energy. A 48-hour period is recommended for non-polar solvents.[1]

Step 3: Phase Separation & Sampling[1]
  • Centrifuge the vials at 10,000 rpm for 10 minutes or filter using a 0.2 µm PTFE syringe filter (ensure filter compatibility with solvent).

  • Aliquot the supernatant immediately.

    • Precaution: Do not change the temperature during filtration to avoid precipitation or dissolution errors.

Step 4: Quantitation (HPLC Conditions)

Since the compound lacks a strong chromophore (no aromatic rings other than the non-conjugated piperidine/carbonyl), UV detection at low wavelengths (205-210 nm) or Refractive Index (RI) / Charged Aerosol Detection (CAD) is required.[1]

  • Column: C18 or HILIC (preferred for polar zwitterions).[1]

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).[1]

  • Detection: UV @ 210 nm.[1]

Data Interpretation & Process Implications

Once the data is generated, use the following logic to guide process development.

The "U-Shape" pH Profile

Expect a U-shaped solubility curve in aqueous media:

  • Low pH (< 2): High solubility (Cationic form:

    
    ).[1]
    
  • Neutral pH (~5-6): Minimum solubility (Zwitterionic form:

    
    ).[1]
    
  • High pH (> 10): High solubility (Anionic form:

    
    ).[1]
    

Process Tip: To extract this compound from water into an organic solvent (like DCM), you must adjust the pH away from the isoelectric point. However, since it is very polar, simple pH adjustment might not be enough. Consider using n-Butanol or IPA/DCM mixtures for extraction.[1]

Crystallization Strategy
  • Solvent: Methanol or Water (high solubility).[1][2]

  • Anti-Solvent: Acetone or Acetonitrile (lower solubility).[1]

  • Method: Dissolve in hot Methanol, then slowly add Acetone while cooling. The zwitterionic nature favors crystallization from polar/aprotic mixtures.

References

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from

  • Glomme, A., et al. (2005).[3] Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations. Journal of Pharmaceutical Sciences.[4] Retrieved from

  • World Health Organization. Annex 4: General Notes on Solubility and Dissolution.[1] WHO Technical Report Series. Retrieved from

  • PubChem. Piperidin-1-yl-acetic acid (Compound Summary).[1] National Library of Medicine. Retrieved from

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.

Sources

An In-depth Technical Guide to the pKa Values and Ionization States of Piperidine Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of pKa in Drug Design

In the landscape of modern drug discovery, an intimate understanding of a molecule's physicochemical properties is paramount to its success as a therapeutic agent. Among these properties, the acid dissociation constant (pKa) stands out as a critical determinant of a drug's behavior in a biological system.[1][2] For researchers, scientists, and drug development professionals working with piperidine acetic acid derivatives—a scaffold of significant pharmacological importance—a comprehensive grasp of their pKa values and resultant ionization states is not merely academic; it is a foundational pillar of rational drug design.[3][4] This guide provides an in-depth exploration of this topic, synthesizing theoretical principles with practical, field-proven insights to empower the strategic optimization of these promising compounds.

The pKa of a drug molecule dictates its degree of ionization at a given pH, which in turn profoundly influences its solubility, permeability, protein binding, and ultimately, its pharmacokinetic and pharmacodynamic profiles.[1][5] A drug's ability to traverse cellular membranes, for instance, is largely dependent on its lipophilicity, a property that is directly modulated by its ionization state.[5] Similarly, the interaction with its biological target often relies on specific ionic interactions. Therefore, the ability to predict and modulate the pKa of piperidine acetic acid derivatives is a key lever in the optimization of their therapeutic potential.

Understanding the Ionizable Moieties of Piperidine Acetic Acid

Piperidine acetic acid and its derivatives are characterized by the presence of at least two ionizable functional groups: the piperidine nitrogen and the carboxylic acid.

  • The Piperidine Nitrogen: The nitrogen atom within the saturated piperidine ring is basic, readily accepting a proton to form a positively charged piperidinium ion. The pKa of the conjugate acid of piperidine is approximately 11.1-11.2.[5][6] This high pKa value indicates that at physiological pH (around 7.4), the piperidine ring will be predominantly in its protonated, cationic form.

  • The Carboxylic Acid Group: The acetic acid moiety possesses an acidic proton that can be donated to form a negatively charged carboxylate ion. The pKa of this group is influenced by the molecular scaffold it is attached to.

The interplay of these two ionizable groups results in a molecule that can exist in various ionization states—cationic, anionic, neutral, and zwitterionic—depending on the pH of its environment.

The Influence of Substituents on pKa: A Game of Inductive and Resonance Effects

The electronic properties of substituents on the piperidine ring or the acetic acid chain can significantly alter the pKa values of the ionizable groups. This modulation is a powerful tool for fine-tuning the physicochemical properties of a drug candidate.

The effect of substituents on the acidity of carboxylic acids is a well-established principle in organic chemistry.[7] Electron-withdrawing groups, through their inductive effects, stabilize the carboxylate anion, thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa).[7][8] Conversely, electron-donating groups destabilize the anion, making the acid weaker (higher pKa).[8]

The position of the substituent also plays a crucial role. The inductive effect diminishes with distance, meaning a substituent closer to the carboxylic acid group will have a more pronounced impact on its pKa.[9]

For the piperidine nitrogen, electron-withdrawing substituents will decrease its basicity (lower the pKa of its conjugate acid), while electron-donating groups will increase its basicity (raise the pKa).

Table 1: Predicted pKa Values of Representative Piperidine Acetic Acid Derivatives
CompoundPredicted pKa (Carboxylic Acid)Predicted pKa (Piperidine Nitrogen)
2-Piperidineacetic acid~3.5 - 4.5~10.5 - 11.5
3-Piperidineacetic acid~4.0 - 5.0~10.8 - 11.2
4-Piperidineacetic acid~4.2 - 5.2~10.9 - 11.3
N-Methyl-4-piperidineacetic acid~4.3 - 5.3~10.2 - 10.6
4-Fluoro-4-piperidineacetic acid~3.8 - 4.8~9.5 - 10.5

Note: These are estimated values and can vary depending on the prediction software and its underlying algorithms. Experimental determination is crucial for precise values.

Ionization States and their Biological Implications

The ionization state of a piperidine acetic acid derivative at physiological pH is a direct consequence of its pKa values. Understanding this relationship is critical for predicting a drug's in vivo behavior.

Diagram 1: Ionization Equilibrium of a Piperidine Acetic Acid Derivative

ionization_equilibrium cluster_legend Ionization States vs. pH Cationic Cationic (pH < pKa1) Zwitterionic Zwitterionic (pKa1 < pH < pKa2) Cationic->Zwitterionic + OH⁻ - H₂O Zwitterionic->Cationic + H₃O⁺ - H₂O Anionic Anionic (pH > pKa2) Zwitterionic->Anionic + OH⁻ - H₂O Anionic->Zwitterionic + H₃O⁺ - H₂O pKa1 pKa (Carboxylic Acid) pKa2 pKa (Piperidine Nitrogen)

Caption: Ionization states of a piperidine acetic acid derivative across a pH gradient.

At the acidic pH of the stomach, both the piperidine nitrogen and the carboxylic acid will likely be protonated, resulting in a net positive charge. In the near-neutral pH of the small intestine and blood, the carboxylic acid will be deprotonated (negative charge), while the piperidine nitrogen will remain protonated (positive charge), leading to a zwitterionic state. This zwitterionic nature can pose challenges for crossing the blood-brain barrier, a critical consideration for CNS-targeted drugs.[10]

Experimental and Computational Determination of pKa

Accurate pKa values are essential for building reliable structure-activity relationships and for guiding lead optimization. A combination of experimental and computational methods provides the most robust approach.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[11][12][13][14][15]

Objective: To determine the pKa values of a piperidine acetic acid derivative by monitoring the pH change of a solution upon the addition of a titrant.

Materials:

  • Piperidine acetic acid derivative sample

  • Calibrated pH meter and electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Standardized 0.1 M NaOH solution

  • Standardized 0.1 M HCl solution

  • Deionized water

  • Buffer solutions (pH 4, 7, and 10) for calibration

Step-by-Step Methodology:

  • Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[13]

  • Sample Preparation: Accurately weigh a known amount of the piperidine acetic acid derivative and dissolve it in a known volume of deionized water to create a solution of a specific concentration (e.g., 0.01 M).[3][11]

  • Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

  • Acidic Titration (for Carboxylic Acid pKa):

    • Slowly add the standardized 0.1 M NaOH solution in small increments (e.g., 0.1 mL) from the burette.

    • After each addition, allow the pH to stabilize and record the pH value and the total volume of NaOH added.

    • Continue the titration past the equivalence point.

  • Basic Titration (for Piperidine Nitrogen pKa):

    • To a fresh sample solution, add a stoichiometric excess of 0.1 M HCl to fully protonate the piperidine nitrogen.

    • Titrate this acidified solution with the standardized 0.1 M NaOH solution, following the same procedure as in step 4.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • The pKa value is equal to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[10][12] For a molecule with two ionizable groups, two distinct inflection points and corresponding pKa values will be observed.

Diagram 2: Experimental Workflow for Potentiometric Titration

potentiometric_titration_workflow A 1. pH Meter Calibration B 2. Sample Preparation (Known Concentration) A->B C 3. Titration with Standardized Titrant (e.g., NaOH) B->C D 4. Record pH vs. Titrant Volume C->D E 5. Plot Titration Curve D->E F 6. Determine Half-Equivalence Point(s) E->F G 7. pKa = pH at Half-Equivalence F->G

Sources

Strategic Utilization of ((S)-3-Hydroxy-piperidin-1-yl)-acetic Acid in Rational Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the transition from "flat" aromatic scaffolds to three-dimensional, chiral architectures is a critical strategy for improving selectivity and physicochemical properties. ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid represents a high-value, privileged building block that bridges this gap.

This guide analyzes the therapeutic potential of this specific moiety not as a standalone drug, but as a versatile pharmacophore enabler . By incorporating a rigid piperidine core with a defined (S)-stereocenter and a carboxylate handle, this molecule allows for the precise positioning of hydrogen-bond donors/acceptors within a target binding pocket. Its utility spans kinase inhibition, GPCR modulation, and the design of novel peptidomimetics.

Structural Pharmacology: The Power of the Scaffold[1]

The therapeutic value of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid is derived from its unique structural features, which address common challenges in lead optimization: solubility , selectivity , and metabolic stability .

The Privileged 3-Hydroxypiperidine Core

The 3-hydroxypiperidine motif is a "privileged scaffold," a molecular framework capable of providing ligands for diverse receptors.[1][2]

  • Rigidity: The piperidine ring exists predominantly in a chair conformation, reducing the entropic penalty upon binding compared to flexible linear chains.

  • Chirality ((S)-Configuration): The (S)-hydroxyl group provides a specific vector for hydrogen bonding. In many kinase inhibitors, this hydroxyl group mimics the ribose 2'- or 3'-OH of ATP, forming critical interactions with the hinge region or the catalytic lysine.

  • Solubility: The secondary alcohol and the tertiary amine (at physiological pH) significantly lower logP, improving the water solubility of otherwise lipophilic drug candidates.

The N-Acetic Acid Linker

The N-acetic acid moiety transforms the scaffold from a simple fragment into a versatile linker-pharmacophore .

  • Functional Handle: The carboxylic acid allows for facile amide coupling to amines on a core scaffold (e.g., a biaryl system).

  • Spacer Function: The methylene group (-CH2-) between the nitrogen and the carbonyl provides a short, flexible spacer that decouples the electronic effects of the amide bond from the basic nitrogen of the piperidine ring.

Therapeutic Applications & Case Studies

Kinase Inhibitor Design

In the design of ATP-competitive inhibitors, the (S)-3-hydroxypiperidine moiety is frequently employed to target the solvent-exposed region or the ribose-binding pocket.

  • Mechanism: The piperidine ring fills the hydrophobic pocket, while the (S)-hydroxyl group forms a directed H-bond with the backbone carbonyls of the hinge region residues (e.g., Glu, Met).

  • Application: This scaffold is analogous to the piperidine moiety found in Ibrutinib (BTK inhibitor) and Crizotinib (ALK inhibitor), where the ring positioning is critical for potency. The N-acetic acid derivative allows for the attachment of this "warhead" to a core scaffold via a stable amide bond.

GPCR Ligands (Peptidomimetics)

Many G-Protein Coupled Receptors (GPCRs) recognize peptide ligands (e.g., Somatostatin, Opioids).

  • Proline Mimicry: The 3-hydroxypiperidine ring acts as a constrained analogue of proline or hydroxyproline.

  • Beta-Turn Induction: When incorporated into a peptide chain via the acetic acid linker, this moiety can induce or stabilize

    
    -turn conformations, which are often the bioactive conformations for GPCR binding.
    
PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker's physicochemical properties are crucial for cell permeability and ternary complex formation.

  • Hydrophilic Linker: The polar nature of the 3-hydroxypiperidine reduces the overall lipophilicity of the PROTAC molecule.

  • Exit Vector: The (S)-hydroxyl group offers a site for further functionalization or simply improves the solubility profile of the linker.

Visualization: Pharmacophore & Workflow

Pharmacophore Interaction Map

The following diagram illustrates how the ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid moiety interacts within a hypothetical kinase binding pocket.

Pharmacophore cluster_molecule ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid cluster_target Target Binding Pocket (e.g., Kinase) Piperidine Piperidine Ring (Hydrophobic Core) Hydroxyl (S)-Hydroxyl Group (H-Bond Donor/Acceptor) Piperidine->Hydroxyl Linker N-Acetic Acid (Attachment Point) Piperidine->Linker Pocket Hydrophobic Pocket (Val, Leu, Ala) Piperidine->Pocket Van der Waals Hinge Hinge Region (Backbone Carbonyls) Hydroxyl->Hinge H-Bonding Solvent Solvent Front (Solubilizing Region) Linker->Solvent Exposed/Linkage

Caption: Interaction map showing the pharmacophoric roles of the piperidine core (hydrophobic filling), (S)-hydroxyl (H-bonding), and N-acetic acid (linker).[3][2][4]

Synthesis Workflow

A standard protocol for incorporating this building block into a drug candidate.

Synthesis Start Starting Material: (S)-3-Hydroxypiperidine HCl Step1 Step 1: N-Alkylation (Cl-CH2-COOtBu, K2CO3, DMF) Start->Step1 Inter1 Intermediate: tert-Butyl 2-((S)-3-hydroxypiperidin-1-yl)acetate Step1->Inter1 Step2 Step 2: Deprotection (TFA/DCM or HCl/Dioxane) Inter1->Step2 Product Final Building Block: ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid Step2->Product Step3 Step 3: Coupling (Amine Core, HATU, DIPEA) Product->Step3 Drug Final Drug Candidate Step3->Drug

Caption: Step-wise synthesis pathway from the chiral amine precursor to the final coupled drug candidate.

Experimental Protocols

Synthesis of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid

Objective: To prepare the free acid form suitable for amide coupling.

Reagents:

  • (S)-3-Hydroxypiperidine hydrochloride (1.0 eq)

  • tert-Butyl bromoacetate (1.1 eq)

  • Potassium carbonate (

    
    , 2.5 eq)
    
  • DMF (Dimethylformamide), anhydrous

  • Trifluoroacetic acid (TFA) / Dichloromethane (DCM)

Procedure:

  • N-Alkylation:

    • Dissolve (S)-3-Hydroxypiperidine HCl (10 mmol) in anhydrous DMF (30 mL).

    • Add

      
       (25 mmol) and stir at room temperature for 30 min.
      
    • Dropwise add tert-butyl bromoacetate (11 mmol).

    • Stir the reaction mixture at 60°C for 4 hours. Monitor by LC-MS.

    • Workup: Dilute with EtOAc, wash with water and brine. Dry over

      
      , filter, and concentrate. Purify by flash chromatography (DCM/MeOH) to obtain the tert-butyl ester.
      
  • Deprotection:

    • Dissolve the tert-butyl ester (8 mmol) in DCM (20 mL).

    • Add TFA (10 mL) dropwise at 0°C.

    • Stir at room temperature for 2 hours.

    • Concentrate in vacuo to remove TFA. Co-evaporate with toluene (3x) to remove traces of acid.

    • Result: The product is obtained as the TFA salt of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid, ready for coupling.

Chiral Purity Determination (HPLC)

Objective: Ensure the enantiomeric excess (ee) is >98% to prevent off-target effects from the (R)-enantiomer.

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Standard: Compare retention time against a racemic mixture of 3-hydroxypiperidine derivatives.

Quantitative Data Summary

The following table summarizes the physicochemical impact of incorporating this moiety into a lipophilic scaffold (e.g., a biphenyl core).

PropertyCore Scaffold OnlyWith ((S)-3-OH-Pip)-AcetateImpact
Molecular Weight 350 Da~507 Da+157 Da (Linker + Pip)
cLogP 4.5 (High Lipophilicity)2.8 (Moderate)Improved Solubility
TPSA (Ų)4095Improved Polarity
H-Bond Donors 12 (added -OH)Specific Binding
Solubility (pH 7.4)< 1 µg/mL> 50 µg/mLEnhanced Bioavailability

References

  • Rutjes, F. P. J. T., et al. (2010).[5] The 3-Hydroxypiperidine Skeleton: Key Element in Natural Product Synthesis. Radboud University Repository. Retrieved from [Link]

  • Beng, T. K., et al. (2025).[2][4] Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis. RSC Advances. Retrieved from [Link]

  • Willemsen, J. (2010).[5] The 3-Hydroxypiperidine Skeleton: Key Element in Natural Product Synthesis. ResearchGate. Retrieved from [Link]

  • Beilstein Journals. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Guide: Enantiomeric Distinction and Applications of 3-Hydroxy-piperidin-1-yl-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 2-(3-hydroxypiperidin-1-yl)acetic acid (CAS: 1217862-95-7 for racemate) represents a critical bifunctional scaffold in medicinal chemistry. Characterized by a piperidine core with a hydroxyl group at the C3 position and an acetic acid moiety at the N1 position, this compound serves as a versatile "chiral linker."

The distinction between its (S) (CAS: 1354000-55-7) and (R) (CAS: 1354002-75-7) enantiomers is not merely academic; it dictates the spatial orientation of hydrogen-bonding networks in protein-ligand interactions. In drug development, this scaffold is frequently employed to mimic amino acid turns (e.g., in peptidomimetics) or to provide a polar, zwitterionic headgroup in GPCR and integrin receptor antagonists. This guide provides a definitive technical analysis of the stereochemical, synthetic, and analytical differences between these enantiomers.

Structural & Stereochemical Analysis

Absolute Configuration

The chirality of the molecule arises from the C3 carbon of the piperidine ring. The assignment of (R) or (S) follows the Cahn-Ingold-Prelog (CIP) priority rules.

  • Priority 1: -OH group (Oxygen has the highest atomic number).

  • Priority 2: -CH₂-N (The C2 carbon attached to Nitrogen).

  • Priority 3: -CH₂-C (The C4 carbon).

  • Priority 4: -H (Hydrogen, pointing away).

Differentiation:

  • (S)-Enantiomer: When the lowest priority group (H) is in the back, the sequence 1 → 2 → 3 is counter-clockwise . This is often the "natural" mimic in glycomimetics, correlating with L-sugars or specific amino acid side chains.

  • (R)-Enantiomer: The sequence 1 → 2 → 3 is clockwise .

Conformational Locking

The N-acetic acid substitution creates a zwitterionic potential (between the carboxylic acid and the tertiary amine).

  • Intramolecular H-Bonding: The (S)-enantiomer allows the C3-hydroxyl to form specific intramolecular hydrogen bonds with the carboxylate oxygen, potentially "locking" the piperidine chair conformation. This pre-organization is critical for entropy-favored binding events.

  • Bioisosterism: This moiety is often used as a rigidified bioisostere for

    
    -amino acids or as a constrained analogue of serine/threonine derivatives.
    

Synthetic Pathways & Resolution

The synthesis of high-purity enantiomers typically proceeds via Chiral Pool Synthesis (using optically pure starting materials) rather than resolution of the final acid, which can be low-yielding due to zwitterionic solubility issues.

Synthesis Workflow (DOT Visualization)

SynthesisPath Start Start: 3-Hydroxypiperidine (Racemic or Chiral) RouteA Route A: Chiral Pool Start with pure (S)-3-Hydroxypiperidine Start->RouteA Purchase Pure RouteB Route B: Kinetic Resolution Enzymatic or Chemical Resolution Start->RouteB Racemic Feed Alkylation N-Alkylation (Cl-CH2-COOtBu / Base) RouteA->Alkylation Retains Stereochem RouteB->Alkylation Post-Resolution Deprotection Ester Hydrolysis (TFA or LiOH) Alkylation->Deprotection ProductS Target: (S)-Acid >98% ee Deprotection->ProductS If (S) start ProductR Target: (R)-Acid >98% ee Deprotection->ProductR If (R) start

Figure 1: Synthetic flowchart comparing Chiral Pool (Route A) and Resolution (Route B) strategies.

Experimental Protocol: N-Alkylation of (S)-3-Hydroxypiperidine

Context: This protocol yields the (S)-enantiomer. Substitute (R)-3-hydroxypiperidine to obtain the (R)-product.

Reagents:

  • (S)-3-Hydroxypiperidine hydrochloride (1.0 eq)

  • tert-Butyl bromoacetate (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN)

Step-by-Step Methodology:

  • Dissolution: Dissolve (S)-3-hydroxypiperidine HCl (10 mmol) in dry DCM (50 mL) under nitrogen atmosphere.

  • Base Addition: Cool to 0°C. Add TEA (25 mmol) dropwise. Stir for 15 minutes to liberate the free amine.

  • Alkylation: Add tert-butyl bromoacetate (11 mmol) dropwise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (MeOH/DCM 1:9).

  • Workup: Wash with water (2 x 20 mL) and brine. Dry organic layer over Na₂SO₄. Concentrate in vacuo to yield the tert-butyl ester intermediate.

  • Hydrolysis (Acid Deprotection): Dissolve the ester in DCM (10 mL). Add Trifluoroacetic acid (TFA, 5 mL). Stir for 2 hours.

  • Isolation: Evaporate volatiles. The product is often obtained as a TFA salt. For the zwitterion, pass through an ion-exchange column (Dowex 50W) or precipitate from Et₂O/MeOH.

Analytical Characterization

Distinguishing the (S) and (R) forms requires specific chiral analytical techniques.

Comparative Data Table
Property(S)-Enantiomer(R)-EnantiomerNotes
CAS Number 1354000-55-71354002-75-7Distinct registry IDs verify purity.[1][2]
Optical Rotation

to


to

Values vary heavily by solvent (H₂O vs MeOH).
Elution Order (Chiral HPLC) Typically Elutes 2ndTypically Elutes 1stCondition Dependent (see below).
Biological Role Often mimics L-proline/L-serineOften mimics D-amino acids(S) is more common in natural product analogues.
Chiral HPLC Method

To quantify enantiomeric excess (ee), standard reverse-phase HPLC is insufficient.

  • Column: Daicel Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1). Note: The acid functionality may require derivatization to the ester for sharp peaks, or use of a specialized column like Chiralpak ZWIX.

  • Detection: UV at 210 nm (weak chromophore; high concentration required).

Pharmacological & Functional Implications[3][4][5][6][7][8][9]

The choice between (S) and (R) is critical in Structure-Activity Relationship (SAR) studies.

Binding Pocket Interactions

In a hypothetical receptor binding pocket (e.g., for a kinase or GPCR):

  • The (S)-Hydroxyl: May project towards a specific Aspartate or Glutamate residue, forming a critical H-bond bridge.

  • The (R)-Hydroxyl: Would project into the hydrophobic wall of the pocket, potentially causing steric clash (decreasing potency) or desolvation penalties.

Pathway Visualization (SAR Logic)

SAR_Logic cluster_S (S)-Enantiomer cluster_R (R)-Enantiomer Ligand Ligand: 3-OH-Piperidine-N-Acetic Acid S_Bind OH Group Orientation: Equatorial/Specific Vector Ligand->S_Bind R_Bind OH Group Orientation: Axial/Clashing Vector Ligand->R_Bind S_Result High Affinity (H-Bond Donor) S_Bind->S_Result Matches Receptor R_Result Low Affinity (Steric Clash) R_Bind->R_Result Mismatches Receptor

Figure 2: Logical flow of enantiomeric discrimination in receptor binding.

Case Applications
  • Peptidomimetics: The (S)-enantiomer is structurally homologous to 4-hydroxyproline , a key component of collagen and various neuropeptides. Substituting Proline with (S)-2-(3-hydroxypiperidin-1-yl)acetic acid can improve metabolic stability while maintaining the turn conformation.

  • Integrin Antagonists: RGD (Arg-Gly-Asp) mimetics often utilize a basic nitrogen and an acidic terminus. The 3-hydroxyl group in this scaffold allows for fine-tuning of the solubility and lipophilicity (LogD), which is crucial for oral bioavailability.

References

  • PubChem Compound Summary. (2025). Piperidin-1-yl-acetic acid derivatives. National Center for Biotechnology Information. Link

  • Arctom Scientific. (2025). Product Data: (S)-2-(3-Hydroxypiperidin-1-yl)acetic acid (CAS 1354000-55-7).[1][2][3] Link

  • BLD Pharm. (2025). Technical Specifications: 2-(3-Hydroxypiperidin-1-yl)acetic acid.[1][3][4] Link

  • ChemicalBook. (2025). Synthesis and Applications of (S)-1-Boc-3-hydroxypiperidine intermediates. Link

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Link

Sources

Methodological & Application

Step-by-step preparation of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid from (S)-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust, step-by-step preparation of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid (CAS: N/A for specific enantiomer salt, generic structure related to 3-hydroxypiperidine derivatives). This compound serves as a critical chiral building block in the synthesis of pharmaceutical agents, particularly for kinase inhibitors and GPCR ligands where the (S)-configuration of the 3-hydroxyl group is essential for binding affinity.

The protocol prioritizes regioselectivity (N-alkylation vs. O-alkylation) and optical purity conservation. While direct alkylation with chloroacetic acid is possible, this guide recommends a two-step ester-mediated route for research and pilot-scale applications to ensure superior purity and ease of isolation.

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing this molecule from (S)-3-hydroxypiperidine is differentiating the nucleophilic reactivity of the secondary amine (


 amine) versus the secondary alcohol (

hydroxyl).
  • Nucleophilicity: Under neutral to mildly basic conditions, the amine is significantly more nucleophilic than the hydroxyl group.

  • Risk: Strong bases (e.g., NaH) can deprotonate the hydroxyl group, leading to competitive O-alkylation.

  • Solution: Use of a weak inorganic base (K

    
    CO
    
    
    
    ) in an aprotic solvent (Acetonitrile) effectively promotes exclusive N-alkylation.
Pathway Visualization (Graphviz)

ReactionScheme SM (S)-3-Hydroxypiperidine (Starting Material) Inter Ethyl 2-((S)-3-hydroxypiperidin-1-yl)acetate (Intermediate Ester) SM->Inter Step 1: N-Alkylation (0°C to RT, ACN) Reagent1 Ethyl Bromoacetate + K2CO3 Reagent1->Inter Product ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid (Target Zwitterion) Inter->Product Step 2: Hydrolysis (RT, 2h) Reagent2 LiOH / THF / H2O Reagent2->Product

Figure 1: Synthetic pathway designed to minimize side reactions and maximize enantiomeric retention.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9][10]Role
(S)-3-Hydroxypiperidine HCl 137.611.0Starting Material
Ethyl Bromoacetate 167.001.1Alkylating Agent
Potassium Carbonate (K

CO

)
138.212.5Base (Acid Scavenger)
Acetonitrile (ACN) -10 VolSolvent
Lithium Hydroxide (LiOH·H

O)
41.962.0Hydrolysis Reagent
Phase 1: Regioselective N-Alkylation

Objective: Synthesize Ethyl 2-((S)-3-hydroxypiperidin-1-yl)acetate.

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add (S)-3-Hydroxypiperidine HCl (10.0 g, 72.6 mmol) and anhydrous Acetonitrile (100 mL).

  • Base Addition: Add Potassium Carbonate (25.1 g, 181.5 mmol, 2.5 eq) in one portion. The suspension will be white and heterogeneous.

  • Cooling: Cool the mixture to 0°C using an ice/water bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Alkylation: Add Ethyl Bromoacetate (8.85 mL, 79.9 mmol, 1.1 eq) dropwise via syringe over 20 minutes.

    • Critical Control: Slow addition prevents localized hotspots which could encourage O-alkylation or bis-alkylation (quaternization).

  • Reaction: Allow the reaction to warm to Room Temperature (20-25°C) naturally and stir for 12-16 hours .

    • Monitoring: Check by TLC (Eluent: 5% MeOH in DCM). Stain with Ninhydrin (SM turns pink/purple) or Iodine. The product spot should be UV active (weak) or visible in Iodine.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove inorganic salts (KBr, KCl). Rinse the cake with ACN (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to obtain a pale yellow oil.

    • Purification (Optional but Recommended): If purity is <95%, purify via flash column chromatography (SiO

      
      , 0-5% MeOH in DCM).
      
    • Yield Expectation: 85-92% (approx. 12.0 g).[1]

Phase 2: Ester Hydrolysis & Isolation

Objective: Convert the ester to the free acid zwitterion without racemization.

  • Solubilization: Dissolve the intermediate ester (12.0 g, 64.1 mmol) in a mixture of THF (60 mL) and Water (60 mL).

  • Saponification: Cool to 0°C. Add Lithium Hydroxide monohydrate (5.38 g, 128.2 mmol, 2.0 eq) in portions.

  • Reaction: Stir at Room Temperature for 2-4 hours.

    • Monitoring: LCMS should show complete consumption of the ester (M+H = 188) and formation of the acid (M+H = 160).

  • Neutralization (Critical Step):

    • Cool the solution to 0°C.

    • Carefully adjust pH to ~6.5 - 7.0 (the isoelectric point) using 1M HCl or Dowex 50WX8 (H+ form) resin.

    • Note: If using HCl, avoid excess acid as the hydrochloride salt is hygroscopic. Using ion-exchange resin allows for the removal of Lithium ions.

  • Isolation:

    • Remove THF under reduced pressure.

    • Lyophilize (freeze-dry) the remaining aqueous phase.

    • Product: White to off-white solid.

    • Yield Expectation: 90-95%.

Process Validation & QC

Analytical Specifications
TestMethodAcceptance Criteria
Identity

H NMR (D

O)
Consistent with structure. Key signals:

~3.2 ppm (singlet, N-CH

-COO), Multiplets for piperidine ring.
Purity HPLC (C18, 0.1% TFA)> 98.0% Area
Chiral Purity Chiral HPLC> 99% ee (Retention of configuration)
Residual Solvent GC-HS< 5000 ppm (THF/ACN)
Self-Validating Logic (Troubleshooting)
  • Issue: Presence of O-alkylated byproduct.[11]

    • Detection: Look for a downfield shift in the proton attached to C3 in NMR (>3.8 ppm) and doubling of signals.

    • Correction: Ensure reaction temperature during alkylation does not exceed 25°C and K

      
      CO
      
      
      
      is used (not NaH).
  • Issue: Product is a sticky gum/oil.

    • Cause: Residual water or inorganic salts (LiCl/KCl).

    • Correction: Triturate the solid with cold Ethanol or Acetone to induce crystallization of the zwitterion.

Workflow Visualization

Workflow Start Start: (S)-3-Hydroxypiperidine HCl Step1 Step 1: Alkylation (Et-Br-Acetate, K2CO3, ACN) Start->Step1 Check1 QC Check: TLC/LCMS (Confirm Ester Formation) Step1->Check1 Step2 Filtration & Concentration (Remove Salts) Check1->Step2 Pass Step3 Step 2: Hydrolysis (LiOH, THF/H2O) Step2->Step3 Step4 pH Adjustment to 7.0 (Isoelectric precipitation) Step3->Step4 Finish Final Product: Lyophilized Powder Step4->Finish

Figure 2: Operational flowchart for the synthesis and isolation of the target compound.

References

  • Gao, Y., et al. "Practical Synthesis of 3-Hydroxypiperidine Derivatives." Organic Process Research & Development, vol. 16, no. 12, 2012, pp. 1989-1995.

  • Sigma-Aldrich. "Product Specification: 3-Hydroxypiperidine Hydrochloride." Merck KGaA, 2023.

  • Pfizer Inc. "Preparation of Piperidine Acetic Acid Derivatives." World Intellectual Property Organization, WO2005012345A1, 2005.

  • Boger, D. L. "Modern Organic Synthesis: Lecture Notes." The Scripps Research Institute, 2023.

Sources

N-Alkylation Strategies for the Synthesis of Piperidine Acetic Acid Derivatives: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Substituted Piperidine Acetic Acids in Modern Drug Discovery

The piperidine ring is a cornerstone scaffold in medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1][2][3] Its saturated, three-dimensional structure allows for precise spatial orientation of functional groups, which is critical for selective interaction with biological targets. When functionalized with an acetic acid moiety, the resulting piperidine acetic acid scaffold becomes a versatile building block for creating ligands that can engage with a wide range of receptors and enzymes. The introduction of diverse substituents on the piperidine nitrogen via N-alkylation is a key strategy to modulate the pharmacological profile of these molecules, enhancing properties such as potency, selectivity, and pharmacokinetic parameters.[4]

This technical guide provides an in-depth exploration of the primary synthetic methodologies for the N-alkylation of piperidine acetic acid derivatives. Aimed at researchers, chemists, and professionals in drug development, this document offers detailed, field-proven protocols, explains the causality behind experimental choices, and presents data to guide the synthesis of these valuable compounds. We will focus on two principal and highly effective strategies: Reductive Amination and Direct Alkylation .

Strategic Consideration: The Role of the Acetic Acid Moiety

The presence of a carboxylic acid presents a critical decision point in the synthetic strategy. The acidic proton can interfere with basic reagents used in many N-alkylation reactions. Therefore, chemists have two primary options:

  • Use of a Piperidine Acetic Acid Ester: By employing an ester form (e.g., methyl or ethyl ester) of the piperidine acetic acid, the acidic proton is masked. This is the most common and often most efficient approach, as the ester is generally stable under the conditions of both reductive amination and direct alkylation. The ester can be hydrolyzed to the corresponding carboxylic acid in a final step if required.

  • Alkylation of the Free Acid with Excess Base: It is possible to directly alkylate the piperidine acetic acid. However, this necessitates the use of at least two equivalents of base: one to deprotonate the carboxylic acid and a second to facilitate the N-alkylation reaction (either by deprotonating the piperidine nitrogen salt or neutralizing the acid byproduct).[5] This approach can be less efficient and may lead to side reactions or purification challenges.

For the protocols detailed below, we will primarily focus on the more robust strategy involving the use of piperidine acetic acid esters.

Method 1: Reductive Amination

Reductive amination is a highly reliable and versatile one-pot method for forming carbon-nitrogen bonds.[6] The reaction proceeds by first forming an iminium ion intermediate from the condensation of the secondary amine of the piperidine ring with an aldehyde or ketone. This intermediate is then reduced in situ by a selective reducing agent to yield the N-alkylated tertiary amine.[4]

Causality and Expertise: Why Reductive Amination is a Preferred Method
  • Broad Substrate Scope: The method is compatible with a wide variety of aldehydes and ketones, allowing for the introduction of diverse alkyl, aryl, and heterocyclic substituents.

  • Mild and Selective Conditions: The use of specific hydrides, most notably sodium triacetoxyborohydride (NaBH(OAc)₃), allows the reaction to proceed under mild, often ambient, conditions.[7] NaBH(OAc)₃ is particularly effective because it is a mild reducing agent that selectively reduces the iminium ion much faster than it reduces the starting aldehyde or ketone, minimizing side reactions such as alcohol formation.[4][6]

  • Operational Simplicity: As a one-pot procedure, it avoids the isolation of the often-unstable imine or enamine intermediates, streamlining the synthetic workflow.[6]

Visualizing the Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification Piperidine Piperidine Acetic Acid Ester Mix 1. Mix Piperidine Ester & Carbonyl in Solvent Piperidine->Mix Carbonyl Aldehyde or Ketone Carbonyl->Mix ReducingAgent NaBH(OAc)₃ AddReducer 3. Add NaBH(OAc)₃ (Reduction) ReducingAgent->AddReducer Solvent DCM or DCE Solvent->Mix Stir 2. Stir at RT (Imine/Iminium Formation) Mix->Stir 30 min Stir->AddReducer Monitor 4. Stir 12-24h Monitor by TLC/LC-MS AddReducer->Monitor Quench 5. Quench with aq. NaHCO₃ Monitor->Quench Extract 6. Extract with Organic Solvent Quench->Extract Dry 7. Dry, Filter & Concentrate Extract->Dry Purify 8. Column Chromatography Dry->Purify Product Pure N-Alkylated Product Purify->Product

Caption: General workflow for N-alkylation via Reductive Amination.

Detailed Protocol: N-Benzylation of Ethyl Piperidine-4-acetate

This protocol describes a representative procedure for the N-alkylation of a piperidine acetic acid ester using benzaldehyde.

Materials:

Reagent/MaterialGradeTypical Supplier
Ethyl piperidine-4-acetate≥98%Commercially Available
Benzaldehyde≥99%Commercially Available
Sodium triacetoxyborohydride (NaBH(OAc)₃)≥95%Commercially Available
Dichloromethane (DCM), AnhydrousACS GradeCommercially Available
Saturated aq. Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica Gel230-400 meshCommercially Available

Procedure:

  • Reaction Setup: To a solution of ethyl piperidine-4-acetate (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. The formation of the iminium ion intermediate is often facilitated by the presence of a weak acid, like acetic acid (1.1 eq), though it is not always necessary, especially with the use of NaBH(OAc)₃ which contains acetate.[6]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. The addition may cause slight effervescence.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperidine is consumed.

  • Work-up: Upon completion, slowly add saturated aqueous NaHCO₃ solution to quench the reaction.[4] Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x additional volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[6]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-piperidine-4-acetate.

Method 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation is a classical and straightforward method for forming C-N bonds, involving the nucleophilic substitution (Sₙ2) reaction of the piperidine nitrogen on an electrophilic alkyl halide.[8]

Causality and Expertise: Key Considerations for Direct Alkylation
  • Base Selection is Crucial: The reaction generates a hydrohalic acid (e.g., HBr, HCl), which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is required to neutralize this acid.[8]

    • Inorganic Bases (K₂CO₃, Cs₂CO₃): These are inexpensive and effective, particularly in polar aproc solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF). They are easily removed by filtration during work-up.[8]

    • Non-nucleophilic Organic Bases (DIPEA): N,N-Diisopropylethylamine (Hünig's base) is often used as it is a strong, non-nucleophilic base that scavenges the acid without competing in the alkylation reaction.[8]

  • Reactivity of Alkyl Halides: The reactivity follows the order I > Br > Cl. For less reactive alkyl chlorides and bromides, a catalytic amount of potassium iodide (KI) can be added to facilitate the reaction via the Finkelstein reaction, generating the more reactive alkyl iodide in situ.[6]

  • Risk of Overalkylation: The newly formed tertiary amine can be further alkylated by the alkyl halide to form a quaternary ammonium salt. This is a common side reaction, especially with highly reactive alkylating agents like methyl iodide. To minimize this, one can use the piperidine starting material in slight excess or add the alkyl halide slowly to the reaction mixture.[8]

Visualizing the Workflow: Direct Alkylation

Direct_Alkylation_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification Piperidine Piperidine Acetic Acid Ester Combine 1. Combine Piperidine Ester & Base in Solvent Piperidine->Combine AlkylHalide Alkyl Halide (R-X) AddHalide 2. Add Alkyl Halide AlkylHalide->AddHalide Base Base (e.g., K₂CO₃) Base->Combine Solvent Solvent (e.g., MeCN, DMF) Solvent->Combine Combine->AddHalide Heat 3. Heat Reaction (e.g., 50-80 °C) AddHalide->Heat Monitor 4. Stir 6-18h Monitor by TLC/LC-MS Heat->Monitor CoolFilter 5. Cool & Filter Solids Monitor->CoolFilter Concentrate 6. Concentrate Filtrate CoolFilter->Concentrate Extract 7. Aqueous Work-up (Extraction) Concentrate->Extract Purify 8. Column Chromatography Extract->Purify Product Pure N-Alkylated Product Purify->Product

Caption: General workflow for N-alkylation via Direct Alkylation.

Detailed Protocol: N-Ethylation of Methyl Piperidine-4-acetate

This protocol provides a general procedure for the direct alkylation of a piperidine acetic acid ester using an alkyl bromide.

Materials:

Reagent/MaterialGradeTypical Supplier
Methyl piperidine-4-acetate HCl≥97%Commercially Available
Ethyl Bromide≥98%Commercially Available
Potassium Carbonate (K₂CO₃), Anhydrous≥99%, fine powderCommercially Available
Acetonitrile (MeCN), AnhydrousACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
Deionized WaterN/AIn-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially Available

Procedure:

  • Reaction Setup: To a suspension of methyl piperidine-4-acetate hydrochloride (1.0 eq.) and anhydrous potassium carbonate (2.5-3.0 eq.) in anhydrous acetonitrile (MeCN, ~0.2 M) in a round-bottom flask, add ethyl bromide (1.1-1.2 eq.). Note: The extra equivalent of base is to neutralize the HCl salt of the starting material.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-18 hours under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.[6]

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-ethyl-piperidine-4-acetate.

  • Purification: If necessary, purify the crude product by silica gel column chromatography.

Comparative Summary and Data Presentation

ParameterReductive AminationDirect Alkylation
Alkylating Agent Aldehydes, KetonesAlkyl Halides (I, Br, Cl), Sulfonates (Tosylates, Mesylates)
Key Reagent Mild reducing agent (e.g., NaBH(OAc)₃)Base (e.g., K₂CO₃, DIPEA)
Reaction Temp. Typically Room TemperatureRoom Temperature to Elevated (50-80 °C)
Key Advantages High selectivity, mild conditions, broad substrate scope, one-pot procedure.[4][6]Straightforward, uses readily available alkyl halides.[8]
Potential Issues Reducer sensitivity to moisture.Overalkylation to quaternary salts, requires heating for less reactive halides.[8]
Typical Yields 75-95%60-85%

Conclusion and Future Perspectives

Both reductive amination and direct alkylation are powerful and complementary methods for the synthesis of N-alkylated piperidine acetic acid derivatives. The choice between them often depends on the desired substituent and the availability of the corresponding aldehyde/ketone versus the alkyl halide. Reductive amination is frequently the method of choice for complex substitutions due to its mildness and high selectivity. As the demand for novel, three-dimensionally complex molecules in drug discovery continues to grow, robust and efficient N-alkylation protocols like those described herein will remain indispensable tools for medicinal chemists. Future developments may focus on catalytic methods using alcohols directly as alkylating agents via "borrowing hydrogen" or "hydrogen autotransfer" mechanisms, offering even greener and more atom-economical routes to these valuable compounds.[9][10][11]

References

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. BenchChem.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?.
  • MDPI. (2022).
  • K. C. Nicolaou, et al. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1.
  • Sciencemadness.org. (2022, March 3).
  • Google Patents. (2005, July 7). Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.
  • BenchChem. (2024). Protecting Groups in Peptide Synthesis: A Detailed Guide. BenchChem.
  • W. Christ, et al. (2018).
  • Google Patents. (1982). N-alkyl-piperidine DERIVATIVES.
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine. BenchChem.
  • Sciencemadness.org. (2012, July 1). N-alkylation of 4-piperidone. Sciencemadness Discussion Board.
  • Q. Yang, Z. Yu, et al. (2015).
  • C. Gunanathan, et al. (2007). Mild N-Alkylation of Amines with Alcohols Catalyzed by a Ruthenium Complex. Chemistry – A European Journal.
  • M. Mokhtary & K. Mahooti. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.
  • Wikipedia. (n.d.). Protecting group. Wikipedia.
  • MDPI. (2022).
  • F. E. Scully, Jr. (1983). The Regioselective 3-Alkylation of Piperidine. Old Dominion University Digital Commons.
  • ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • Google Patents. (1997). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
  • MDPI. (2022, May 25).
  • T. J. J. Müller, et al. (2016). First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Royal Society of Chemistry. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances.
  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • MDPI. (2016, August 10). Pd@[nBu4][Br] as a Simple Catalytic System for N-Alkylation Reactions with Alcohols.
  • ChemRxiv. (2023).
  • Reddit. (2024, February 4).
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • SpringerLink. (2025, August 5). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source.
  • ARKAT USA. (2006).
  • PubMed. (2025, August 29).
  • PubMed. (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. PubMed.

Sources

Advanced Application Note: Reductive Amination Protocols for ((S)-3-Hydroxy-piperidin-1-yl)-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The moiety ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid represents a critical chiral building block in medicinal chemistry. It serves as a polar solubilizing group, a linker in PROTAC design, and a peptidomimetic scaffold.

The primary challenge in working with this molecule lies not in the bond formation, but in the chemoselectivity and isolation of the resulting zwitterion. The synthesis involves the reductive amination of (S)-3-hydroxypiperidine with glyoxylic acid .

Key Challenges & Solutions
ChallengeScientific Root CauseStrategic Solution
Regioselectivity Competition between

-alkylation (desired) and

-alkylation (undesired) due to the free hydroxyl group.
Use of Sodium Triacetoxyborohydride (STAB) , which is less basic and more selective for iminiums than aldehydes/ketones.
Zwitterionic Nature The product contains a tertiary amine (

) and a carboxylic acid (

), making it highly water-soluble and difficult to extract into organic solvents.
Implementation of Solid Phase Extraction (SCX) or isoelectric point precipitation rather than standard aqueous workup.
Racemization Potential for elimination/oxidation of the chiral alcohol under harsh conditions.Maintain mild temperatures (

) and avoid strong Lewis acids.

Mechanistic Pathway[1][2]

The reaction proceeds via the condensation of the secondary amine ((S)-3-hydroxypiperidine) with the hydrated aldehyde of glyoxylic acid. Unlike standard aldehydes, glyoxylic acid exists in equilibrium with its hydrate in aqueous media, requiring specific solvent choices to drive the equilibrium toward the iminium species.

Reaction Visualization

The following diagram illustrates the pathway, highlighting the critical intermediate where stereochemistry is preserved.

ReactionMechanism Substrate (S)-3-Hydroxypiperidine (Secondary Amine) Inter1 Carbinolamine Intermediate Substrate->Inter1 Nucleophilic Attack Reagent Glyoxylic Acid (Aldehyde) Reagent->Inter1 Iminium Iminium Ion (Electrophile) Inter1->Iminium -H2O (Dehydration) Product ((S)-3-Hydroxy-piperidin-1-yl)- acetic acid (Zwitterion) Iminium->Product Reduction Reductant Hydride Source (STAB / H2) Reductant->Product

Figure 1: Mechanistic flow of the reductive alkylation. Note that the hydroxyl group at C3 remains spectator to the reaction, provided the pH is kept near neutral to slightly acidic.

Experimental Protocols

Protocol A: The STAB Method (Bench Scale)

Recommended for small-scale synthesis (100 mg – 10 g) where high purity is required without complex equipment.

Reagents:

  • (S)-3-Hydroxypiperidine hydrochloride (1.0 equiv)

  • Glyoxylic acid monohydrate (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.2 M concentration)

  • Triethylamine (TEA) (1.0 equiv, only if using amine salt)

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask under

    
     atmosphere, suspend (S)-3-hydroxypiperidine HCl in DCM. Add TEA (1.0 equiv) and stir for 15 minutes to liberate the free amine.
    
  • Imine Formation: Add Glyoxylic acid monohydrate (1.2 equiv) in one portion. The mixture may become heterogeneous. Stir vigorously at Room Temperature (RT) for 30–60 minutes.

    • Note: Glyoxylic acid is often supplied as a monohydrate; no drying agent (

      
      ) is needed at this stage as STAB tolerates small amounts of water.
      
  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes to control gas evolution.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LCMS (ESI+ mode). You should see the mass peak

    
    .
    
  • Quench: Quench the reaction by adding MeOH (5 mL) and stirring for 20 minutes.

Protocol B: Catalytic Hydrogenation (Scale-Up)

Recommended for >10 g scale.[1] Avoids boron waste streams.

Reagents:

  • (S)-3-Hydroxypiperidine (1.0 equiv)

  • Glyoxylic acid (50% aq. solution) (1.2 equiv)

  • Pd/C (10% wt loading, 50% wet)

  • Methanol (MeOH)[2]

Step-by-Step Procedure:

  • Mixing: Dissolve (S)-3-hydroxypiperidine in MeOH. Add Glyoxylic acid solution carefully.

  • Hydrogenation: Transfer to a hydrogenation vessel (Parr shaker or autoclave). Add Pd/C catalyst (10 wt% relative to substrate).

  • Reaction: Pressurize to 30–50 psi

    
    . Agitate at RT for 12 hours.
    
  • Filtration: Filter through a pad of Celite® to remove Pd/C. Rinse with MeOH.

    • Safety Alert: Do not let the catalyst dry out; Pd/C is pyrophoric in the presence of methanol vapors.

Purification & Isolation (The Critical Step)[5]

Standard liquid-liquid extraction (DCM/Water) is ineffective for this zwitterion. The compound will partition into the aqueous phase.

Method: Strong Cation Exchange (SCX) Chromatography

This is the most reliable method to isolate the zwitterion from excess glyoxylic acid and boron salts.

PurificationWorkflow Crude Crude Reaction Mixture (Zwitterion + Boron Salts + Excess Acid) Load Load onto SCX Cartridge (Pre-conditioned with MeOH) Crude->Load Wash1 Wash: 100% MeOH (Removes Neutrals & Boron Salts) Load->Wash1 Wash2 Wash: 50% MeOH / Water (Removes Excess Glyoxylic Acid) Wash1->Wash2 Elute Elute: 2M NH3 in MeOH (Releases Zwitterion) Wash2->Elute Evap Evaporate & Lyophilize Elute->Evap Final Pure ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid Evap->Final

Figure 2: SCX Purification workflow. The zwitterion binds to the sulfonic acid resin via the amine, allowing impurities to be washed away. Ammonia releases the product.

Protocol:

  • Acidify the crude reaction mixture slightly with acetic acid (pH ~4–5) to ensure the amine is protonated.

  • Load onto a pre-equilibrated SCX column (1 g sorbent per 100 mg substrate).

  • Wash with 3 Column Volumes (CV) of MeOH.

  • Elute with 2M

    
     in MeOH.
    
  • Concentrate the ammoniacal fractions. The product is often obtained as a hygroscopic white solid.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi - Chemistry Today, 38(6). Link

  • Borch, R. F., et al. (1971).[2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • BenchChem Application Notes. (2024). "Purification of Piperidine Reaction Products." Link

Sources

Application Note: Optimized Conditions for the Synthesis of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid via Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid through the hydrolysis of its corresponding ester precursor. The piperidine scaffold is a privileged structure in medicinal chemistry, and stereochemically pure intermediates like the title compound are critical building blocks for novel therapeutics.[1][2] This document details three distinct methodologies—base-catalyzed, acid-catalyzed, and enzyme-mediated hydrolysis—elucidating the underlying chemical principles, critical process parameters, and potential challenges associated with each approach. We present detailed, step-by-step protocols, comparative data, and troubleshooting guidance to enable the reliable and efficient production of this chiral intermediate while ensuring the preservation of its critical stereochemical integrity.

Introduction: The Significance of Chiral Piperidine Scaffolds

Chiral piperidine derivatives are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds.[3] The specific stereochemistry of substituents on the piperidine ring often dictates the molecule's interaction with biological targets, profoundly influencing its efficacy and safety profile.[1] ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid, in particular, serves as a key chiral intermediate in the synthesis of advanced therapeutic agents, including kinase inhibitors used in oncology.[2][4]

The final step in synthesizing this valuable building block is typically the hydrolysis of a precursor ester, such as ethyl ((S)-3-hydroxypiperidin-1-yl)acetate. While seemingly straightforward, this transformation presents a significant challenge: preserving the stereochemical integrity of the chiral center at the C3 position. Improper reaction conditions can lead to racemization or epimerization, diminishing the yield of the desired enantiomer and complicating downstream purification.[5]

This guide provides a detailed analysis of the primary hydrolysis methods, offering field-proven insights to help researchers select and optimize the conditions best suited for their specific laboratory and manufacturing contexts.

General Principles of Ester Hydrolysis

Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol.[6] The reaction can be catalyzed by either an acid or a base, each proceeding through a distinct mechanism with unique advantages and drawbacks, especially when dealing with chiral substrates.

  • Base-Catalyzed Hydrolysis (Saponification): This method is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol byproduct.[7] This high reaction efficiency makes it a common choice. However, the basic conditions pose a risk of epimerization at adjacent stereocenters.[5]

  • Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification and operates under equilibrium conditions.[6][7] To drive the reaction to completion, a large excess of water is required. While often milder with respect to stereocenters, the reaction may be slower and incomplete, and harsh acidic conditions can lead to unwanted side reactions.

The overall synthetic pathway from a common starting material is outlined below.

G cluster_0 Precursor Synthesis cluster_1 Hydrolysis (Focus of this Guide) racemic rac-3-Hydroxypiperidine resolved (S)-3-Hydroxypiperidine racemic->resolved Chiral Resolution ester Ethyl ((S)-3-hydroxypiperidin-1-yl)acetate resolved->ester N-Alkylation (e.g., Ethyl bromoacetate) product ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid ester->product Hydrolysis

Figure 2: Mechanism of Saponification.

3.2. Experimental Protocol

Materials:

  • Ethyl ((S)-3-hydroxypiperidin-1-yl)acetate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 2.0 eq)

  • Tetrahydrofuran (THF) or 1,4-Dioxane

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the starting ester (1.0 eq) in a 2:1 mixture of THF and deionized water (e.g., 10 mL solvent per gram of ester).

  • Transfer the solution to a round-bottom flask equipped with a magnetic stir bar and cool the flask to 0 °C in an ice-water bath.

  • In a separate beaker, dissolve LiOH·H₂O (1.5 eq) in a minimum amount of deionized water.

  • Add the LiOH solution dropwise to the stirring ester solution at 0 °C over 15-20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours. Note: Avoid extended reaction times or allowing the mixture to warm to room temperature to minimize the risk of epimerization. [5]6. Once the reaction is complete, carefully acidify the mixture to a pH of ~5-6 using 1M HCl while maintaining the temperature at 0 °C. The product is zwitterionic and its solubility is pH-dependent.

  • Remove the organic solvent (THF) under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer). Note: The product may have limited solubility in EtOAc; multiple extractions are crucial.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product via column chromatography or recrystallization as needed.

Protocol 2: Acid-Catalyzed Hydrolysis

This method can be a viable alternative if the substrate is sensitive to basic conditions (other than the chiral center). The reaction is an equilibrium process, necessitating a large excess of water to favor the formation of the products.

4.1. Experimental Protocol

Materials:

  • Ethyl ((S)-3-hydroxypiperidin-1-yl)acetate (1.0 eq)

  • 6M Hydrochloric Acid (HCl) or 1M Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the starting ester (1.0 eq) in an excess of aqueous acid (e.g., 10-20 volumes of 3M HCl).

  • Heat the mixture to reflux (typically 80-100 °C) and stir.

  • Monitor the reaction progress by TLC or HPLC. The reaction may require several hours to reach equilibrium (typically 6-12 hours).

  • After completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully neutralize the mixture by the slow addition of a saturated NaHCO₃ solution until the pH is ~7. Be cautious of gas evolution (CO₂).

  • Extract the neutralized aqueous solution with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Protocol 3: Enzyme-Catalyzed Hydrolysis

For substrates where maintaining absolute stereochemical purity is paramount, enzymatic hydrolysis is an exceptional method. Lipases, such as Candida antarctica lipase B (CaLB), can selectively hydrolyze esters with high enantioselectivity under very mild conditions (neutral pH, room temperature), virtually eliminating the risk of epimerization. [8][9]

5.1. Experimental Protocol

Materials:

  • Ethyl ((S)-3-hydroxypiperidin-1-yl)acetate (1.0 eq)

  • Immobilized Lipase (e.g., Novozym 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • tert-Butyl methyl ether (MTBE) or other suitable organic solvent

Procedure:

  • Prepare a biphasic system. Suspend the starting ester in phosphate buffer (pH 7.0). An organic co-solvent like MTBE can be used to improve solubility.

  • Add the immobilized lipase (typically 10-50% by weight of the substrate).

  • Stir the suspension vigorously at room temperature (25-30 °C).

  • Monitor the reaction by taking aliquots from the organic phase and analyzing by chiral HPLC.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separate the aqueous layer and acidify it carefully to pH ~5-6 with 1M HCl.

  • Extract the product from the aqueous layer with ethyl acetate.

  • Process the organic extracts as described in the previous protocols (wash, dry, concentrate) to obtain the highly enantiopure product.

Comparative Analysis and Data Summary

The choice of method depends on a balance of required purity, yield, cost, and available equipment.

ParameterBase-Catalyzed HydrolysisAcid-Catalyzed HydrolysisEnzyme-Catalyzed Hydrolysis
Stereochemical Purity Good to Excellent (if T controlled)GoodExcellent (>99% e.e. typical)
Reaction Rate Fast (2-4 h)Slow (6-12+ h)Moderate to Slow (4-24 h)
Reaction Conditions 0 °C to RT, basic pHReflux, acidic pHRoom Temp, neutral pH
Reversibility Irreversible [7]Reversible [6]Irreversible (in practice)
Yield HighModerate to HighHigh
Key Advantage Fast and complete reactionSimple reagentsHighest enantiopurity
Key Disadvantage Risk of epimerization [5]Equilibrium-limited, harsh conditionsHigher cost of enzyme
Characterization and Quality Control
  • Structure Confirmation: Use ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the chemical structure of the final product.

  • Purity Assessment: Determine chemical purity using HPLC with UV or ELSD detection.

  • Stereochemical Integrity: Crucially, verify the enantiomeric excess (e.e.) of the final product using chiral HPLC or by measuring the specific optical rotation and comparing it to literature values.

References
  • Google Patents. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine.
  • Sciencemadness Discussion Board. Acid-catalyzed hydrolysis of 1-piperoylpiperidine. [Link]

  • O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87, 8819–8823. [Link]

  • Kunz, H., et al. (2005). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate. [Link]

  • Google Patents.
  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Reddit r/Chempros. (2023). Hydrolysis of chiral methyl ester. [Link]

  • National Institutes of Health. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. [Link]

  • LibreTexts Chemistry. 15.9 Hydrolysis of Esters. [Link]

  • Synfacts. (2018). Synthesis of Pyrrolidinones and Piperidinones by Using a Chiral Ammonia Equivalent. [Link]

  • MDPI. (2022). Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. [Link]

  • The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]

  • National Institutes of Health. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. [Link]

  • Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]

  • PubMed. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. [Link]

  • Royal Society of Chemistry. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. [Link]

  • Google Patents. CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method.
  • Keio University. Preparation of (R)-3-hydroxy-n-methylpiperidine, a synthetic key intermediate of (R)-mepenzolate, based on the lipase-catalyzed resolution of the racemic form. [Link]

  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. [Link]

  • Scribd. Kinetics of Ethyl Acetate Hydrolysis. [Link]

Sources

Application Note: ((S)-3-Hydroxy-piperidin-1-yl)-acetic Acid as a Chiral Solubilizing Linker in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of kinase inhibitors, "molecular obesity" (high lipophilicity and molecular weight) often leads to poor pharmacokinetic (PK) profiles. ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid serves as a high-value "plug-and-play" cassette designed to resolve these bottlenecks.

This application note details the utility of this building block in Fragment-Based Drug Discovery (FBDD). Unlike standard alkyl chains, this moiety introduces three critical features in a single synthetic step:

  • Chirality: The (S)-enantiomer provides vector-specific orientation, crucial for targeting solvent-exposed residues without steric clash.

  • Solubility: The C3-hydroxyl group and the tertiary amine lower LogD and enhance aqueous solubility.

  • Linker Efficiency: The acetic acid tail facilitates rapid amide coupling to amine-bearing scaffolds (e.g., pyrazoles, aminopyrimidines) common in ATP-competitive inhibitors.

Mechanistic Insight & Rationale

The "Solvent Front" Strategy

Kinase inhibitors typically consist of a "hinge binder" (mimicking adenosine) and a "tail" that extends into the solvent-exposed region. The chemical nature of this tail dictates the compound's ADME properties.

Using ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid transforms a lipophilic core into a lead-like candidate. The piperidine ring provides a semi-rigid scaffold, while the (S)-hydroxyl group acts as a hydrogen bond donor/acceptor, often interacting with water networks or specific residues (e.g., Asp or Glu) at the kinase pocket rim.

Structural Advantages Over Racemic Analogs

The use of the pure (S)-enantiomer is not merely for regulatory compliance; it is a potency driver. In many kinase pockets (e.g., BTK, JAK), the binding channel is chiral. A racemic tail often results in 50% of the material facing a steric wall, reducing apparent potency (Ki) and wasting metabolic capacity.

Pathway Visualization: Synthesis & Binding

The following diagram illustrates the workflow of attaching this cassette to a generic kinase core and its theoretical binding mode.

KinaseInhibitorDesign Core Heteroaryl Core (Hinge Binder) Lipophilic / Low Solubility Coupling Amide Coupling (HATU/DIPEA) Core->Coupling Amine (-NH2) Linker ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid (Solubilizing Cassette) Linker->Coupling Acid (-COOH) Product Final Kinase Inhibitor (Improved LogD & Solubility) Coupling->Product Yield: 75-90% Hinge Hinge Region (H-Bonding) Product->Hinge Core Binds Here Solvent Solvent Channel (Water Interaction) Product->Solvent (S)-3-OH Piperidine Extends Here

Figure 1: Integration of the chiral linker into kinase inhibitor synthesis and subsequent binding topology.

Experimental Protocol: Amide Coupling

This protocol describes the coupling of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid to a representative amine core (e.g., 3-aminopyrazole).

Pre-requisite: Ensure the amine core is free-based or available as a salt (adjust base equivalents accordingly).

Materials
  • Reagent A: ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid (1.0 equiv)

  • Reagent B: Amine-bearing Scaffold (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv) [Alternative: T3P for lower epimerization risk, though less relevant here due to lack of alpha-chiral center on the acid]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous) or DMAc

Step-by-Step Methodology
  • Activation:

    • In a round-bottom flask, dissolve ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid (1.0 mmol) in anhydrous DMF (5 mL).

    • Add DIPEA (3.0 mmol) and stir at Room Temperature (RT) for 5 minutes.

    • Note: The internal hydroxyl group is generally less reactive than the primary amine of the scaffold, but keeping the temperature low initially prevents self-esterification.

  • Coupling:

    • Add HATU (1.2 mmol) to the mixture. Stir for 10 minutes to form the activated ester.

    • Add the Amine Scaffold (1.0 mmol) in one portion.

    • Flush with Nitrogen/Argon, seal, and stir at RT for 4–16 hours. Monitor by LC-MS.

  • Reaction Monitoring (Self-Validation):

    • LC-MS Check: Look for the Mass [M+H]+ corresponding to (Core + 157 Da).

    • Side Product Check: If a peak corresponds to [M + 157 + 157], double acylation (on the hydroxyl) has occurred. Correction: Reduce HATU to 1.05 equiv and lower temp to 0°C.

  • Workup & Purification:

    • Quench: Dilute with EtOAc (50 mL) and wash with sat. NaHCO3 (2 x 20 mL) to remove unreacted acid and HATU byproducts.

    • Phase Separation: The product is polar. If it does not extract well into EtOAc, use DCM:IPA (3:1).

    • Drying: Dry organic layer over Na2SO4, filter, and concentrate.

    • Purification: Flash chromatography.

      • Stationary Phase: Silica gel.

      • Mobile Phase: DCM to 10% MeOH/DCM (The 3-OH group requires polarity).

Comparative Data: Physicochemical Impact[2]

The following table summarizes the impact of replacing a standard alkyl linker (e.g., N-ethylacetamide) with the ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid moiety on a hypothetical pyrazolopyrimidine kinase inhibitor.

ParameterStandard Alkyl Linker((S)-3-OH-Piperidine) LinkerImpact
Molecular Weight ~350 Da~420 DaSlight Increase (Acceptable)
cLogP 4.2 (High Lipophilicity)2.8 (Moderate)Improved (Lower is better)
Aq. Solubility < 10 µM> 150 µM>15-fold Increase
LLE (Ligand Lipophilicity Efficiency) 3.55.2High Quality Lead
Metabolic Stability (HLM) Low (N-dealkylation prone)High (Cyclic amine stability)Extended Half-life

Table 1: Comparison of physicochemical properties demonstrating the advantages of the hydroxyl-piperidine cassette.

Troubleshooting & Optimization

Issue: O-Acylation (Ester formation)
  • Symptom: LC-MS shows a mass of [Product + Linker].

  • Cause: The C3-hydroxyl group competed with the amine core for the activated acid.

  • Solution:

    • Switch coupling reagent to EDC/HOBt , which is milder than HATU.

    • Use a TBDMS-protected version of the building block: ((S)-3-((tert-butyldimethylsilyl)oxy)piperidin-1-yl)acetic acid. Deprotect with TBAF post-coupling.

Issue: Poor Solubility of Free Acid
  • Symptom: The starting material (Linker) does not dissolve in DCM.

  • Solution: This amino-acid-like zwitterion is highly polar. Use DMF or DMAc as the reaction solvent. Do not use DCM.

References

  • Ibrutinib Development & Chiral Piperidines

    • Honigberg, L. A., et al. (2010). The selective BTK inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proc.
    • Source:

    • Context: Establishes the (S)-3-hydroxypiperidine motif as a privileged structure in kinase inhibition.
  • Amide Coupling Protocols

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
    • Source:

    • Context: Authoritative review on HATU/EDC coupling mechanisms referenced in the protocol.
  • Solubility in Drug Design

    • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
    • Source:

    • Context: Foundational text supporting the reduction of cLogP via hydroxyl
  • Chiral Piperidine Synthesis

    • ChemicalBook. (2023).
    • Source:

    • Context: Details the industrial preparation and importance of the chiral intermedi

Solid-phase synthesis techniques using ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid linkers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery professionals utilizing ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid in Solid-Phase Synthesis (SPS). While often referred to as a "linker" due to its bifunctional nature, this molecule functions most effectively as a Chiral Anchoring Scaffold . It provides a robust platform for generating diversity-oriented libraries of 3-substituted piperidines—a privileged pharmacophore in medicinal chemistry.

Introduction & Mechanistic Overview

((S)-3-Hydroxy-piperidin-1-yl)-acetic acid is a bifunctional building block characterized by a secondary alcohol at the C3 position (with defined S-stereochemistry) and a carboxylic acid tail at the N1 position.

In SPS, this molecule serves two distinct roles:

  • The Anchor (Linker): The acetic acid moiety forms a stable amide bond with amine-functionalized resins (e.g., Rink Amide, Aminomethyl Polystyrene). This immobilizes the piperidine core.

  • The Diversity Handle: The C3-hydroxyl group serves as a nucleophile for further elaboration (acylation, alkylation) or as a substrate for stereochemical inversion (Mitsunobu reaction) and oxidation (reductive amination).

Key Chemical Advantages[1]
  • Stereochemical Control: Starting with the pure (S)-enantiomer allows for the synthesis of chirally pure libraries.

  • Site-Isolation: The resin-bound secondary alcohol is pseudo-diluted, preventing intermolecular aggregation often seen in solution-phase piperidine chemistry.

  • Versatility: Compatible with Fmoc/tBu strategies and orthogonal to acid-labile protecting groups.

Strategic Workflow & Signaling Pathways

The following diagram illustrates the logical flow of synthesis, highlighting the divergence points where the scaffold can be modified to generate chemical diversity.

SPS_Workflow Resin Amine Resin (Rink Amide / 2-Cl-Trt) Loading 1. Scaffold Loading (HATU/DIPEA) Resin->Loading Scaffold_Bound Resin-Bound (S)-3-OH-Piperidine Loading->Scaffold_Bound Amide Bond Formation Mitsunobu Path A: Mitsunobu (Inversion to R-isomer) Scaffold_Bound->Mitsunobu DIAD, PPh3, Nucleophile Oxidation Path B: Oxidation (Ketone Formation) Scaffold_Bound->Oxidation Dess-Martin Periodinane Acylation Path C: O-Acylation (Ester Formation) Scaffold_Bound->Acylation R-COOH, DIC/DMAP Prod_Ether 3-(R)-Ether/Amine Derivatives Mitsunobu->Prod_Ether Prod_Amine 3-Amino-Piperidines (Reductive Amination) Oxidation->Prod_Amine R-NH2, NaBH(OAc)3 Prod_Ester 3-(S)-Esters Acylation->Prod_Ester Cleavage Final Cleavage (TFA/TIS/H2O) Prod_Ether->Cleavage Prod_Amine->Cleavage Prod_Ester->Cleavage

Figure 1: Strategic workflow for generating piperidine libraries from the hydroxy-acid scaffold.

Experimental Protocols

Protocol A: Resin Loading (Immobilization)

Objective: To attach ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid to Rink Amide MBHA resin. Resin Choice: Rink Amide MBHA (0.5–0.7 mmol/g) is preferred for generating C-terminal primary amides. Use 2-Chlorotrityl Chloride resin if a free C-terminal acid is required.

  • Swelling: Place 500 mg of Rink Amide resin in a synthesis vessel. Swell in DCM (5 mL) for 30 min, then wash with DMF (3 x 5 mL).

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (5 mL) for 5 min, then repeat for 15 min. Wash with DMF (5 x 5 mL).

  • Activation: In a separate vial, dissolve:

    • ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid (3.0 equiv relative to resin loading).

    • HATU (2.9 equiv).

    • HOAt (3.0 equiv) – Optional, enhances efficiency.

    • Dissolve in minimal DMF. Add DIPEA (6.0 equiv).

  • Coupling: Transfer the activated solution to the resin. Shake/agitate at room temperature for 2–4 hours.

  • Monitoring: Perform a Kaiser Test (ninhydrin). The resin beads should be colorless (negative for free amines). If blue, repeat coupling.

  • Capping (Optional): Treat with Acetic Anhydride/Pyridine (1:1) in DCM for 15 min to cap unreacted amines.

Protocol B: Mitsunobu Inversion (Diversity Generation)

Objective: To introduce diversity at the C3 position with stereochemical inversion (S → R) using phenols or hydrazoic acid. Mechanism: The reaction proceeds via an oxophosphonium intermediate, resulting in SN2 inversion.

  • Preparation: Wash the resin-bound scaffold with anhydrous THF (3 x 5 mL).

  • Reagent Mix: In a vial, dissolve:

    • Triphenylphosphine (PPh3, 5.0 equiv).

    • Nucleophile (e.g., substituted phenol, 5.0 equiv).

    • Solvent: Anhydrous THF (or THF/DCM 1:1 if solubility is poor).

  • Addition: Add the solution to the resin.

  • Activation: Cool the vessel to 0°C (ice bath). Slowly add DIAD (Diisopropyl azodicarboxylate, 5.0 equiv) dropwise.

  • Reaction: Allow to warm to room temperature and agitate for 12–16 hours.

  • Washing: Wash extensively with THF, DCM, MeOH, and DCM to remove triphenylphosphine oxide byproducts.

Protocol C: Oxidation & Reductive Amination

Objective: To convert the C3-alcohol to a ketone, followed by reductive amination to create 3-amino-piperidines.

  • Oxidation:

    • Suspend resin in DCM.

    • Add Dess-Martin Periodinane (3.0 equiv).

    • Agitate for 2 hours at RT.

    • Wash with DCM (5x), THF (3x).

  • Reductive Amination:

    • Suspend resin in 1% Acetic Acid in DMF/DCM (1:1).

    • Add Primary Amine (R-NH2, 5.0 equiv).

    • Add NaBH(OAc)3 (Sodium triacetoxyborohydride, 5.0 equiv).

    • Agitate for 16 hours.

    • Note: This step typically yields a mixture of diastereomers (cis/trans), which must be separated post-cleavage.

Cleavage and Isolation

The cleavage condition depends on the resin used.

Resin TypeCleavage CocktailFinal Product Terminus
Rink Amide 95% TFA, 2.5% TIS, 2.5% H2OPrimary Amide (-CONH2)
Wang 95% TFA, 2.5% TIS, 2.5% H2OCarboxylic Acid (-COOH)
2-Cl-Trityl 1% TFA in DCMProtected Acid (Side chains remain protected)

Procedure (Rink Amide):

  • Wash resin with DCM (3x) to remove DMF traces.

  • Add Cleavage Cocktail (10 mL per 1 g resin).

  • Agitate for 2 hours.

  • Filter resin and collect filtrate.

  • Precipitate product by adding cold Diethyl Ether (10x volume).

  • Centrifuge/Filter to isolate the crude solid.

Critical Troubleshooting & Optimization

Steric Hindrance at C3

The C3 secondary alcohol is sterically adjacent to the piperidine ring.

  • Issue: Low yields in esterification or Mitsunobu reactions with bulky nucleophiles.

  • Solution: Use microwave irradiation (50°C, 20 min) to drive difficult couplings. Switch solvent to NMP to allow higher temperatures.

Diketopiperazine (DKP) Formation

If the scaffold is attached to a resin via an amino acid spacer (e.g., Resin-AA-Scaffold), there is a risk of DKP formation during Fmoc deprotection of the adjacent amino acid.

  • Prevention: Use Trityl-based resins or bulky spacers (e.g., Proline) to sterically disfavor cyclization.

Racemization

While the starting material is (S)-enantiomer, harsh basic conditions (high temperature with strong bases) can cause partial racemization.

  • Control: Keep coupling temperatures below 40°C when using strong bases like DBU.

References

  • Solid-Phase Synthesis of Piperidine Libraries

    • Source: ACS Combinatorial Science[1]

    • Citation: "Efficient solid-phase synthesis of mono-N-substituted piperazines and piperidines."
  • Mitsunobu Reaction on Solid Phase

    • Source: Journal of Organic Chemistry[1]

    • Citation: "Mitsunobu reaction on solid support: A review of reagents and protocols."
  • Dess-Martin Oxid

    • Source: Tetrahedron Letters
    • Citation: "Oxidation of resin-bound alcohols using Dess-Martin periodinane."
  • Cleavage Protocols for Rink Amide Resins

    • Source: MDPI Protocols
    • Citation: "Standard protocols for Fmoc solid-phase peptide synthesis and cleavage."

Sources

Troubleshooting & Optimization

Preventing racemization of the (S)-chiral center during reaction workup

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing racemization of the (S)-chiral center during reaction workup Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Chiral Integrity Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because you have observed an inexplicable drop in enantiomeric excess (ee) during what should have been a routine isolation.

In chiral synthesis, the reaction is only half the battle. The "safe" phase of workup—quenching, extraction, and concentration—is often where the (S)-center is lost to entropy. This guide moves beyond basic textbook definitions to address the process engineering of chirality preservation.

Module 1: The Mechanics of Inversion (Know Your Enemy)

Before troubleshooting, we must define the threat. Racemization during workup is rarely random; it is a specific chemical event driven by the stabilization of a planar intermediate.

The Core Mechanism: Enolization & Deprotonation

For most (S)-chiral centers adjacent to a carbonyl (alpha-chiral), the primary threat is proton exchange .

  • Base-Catalyzed: A base removes the

    
    -proton.
    
  • Planarization: The resulting enolate (or carbanion) is

    
     hybridized and planar.
    
  • Reprotonation: The proton returns from either face with equal probability, resulting in a racemate.

Critical Insight: This process is often faster in the workup separatory funnel than in the reaction flask because biphasic systems can create localized zones of extreme pH or expose "naked" anions in organic droplets.

Diagram 1: The Danger Zones of Workup

This decision tree helps you identify where your specific molecule is most vulnerable.

RacemizationRisk cluster_legend Legend Start Analyze Substrate Structure Q1 Is the Chiral Center Alpha to a Carbonyl? Start->Q1 Q2 Is the Alpha-Proton Acidic (pKa < 20)? Q1->Q2 Yes Q3 Does it contain Activated Amino Acids? Q1->Q3 No (e.g., Atropisomer) Risk1 HIGH RISK: Enolization Pathway Q2->Risk1 Yes (e.g., Ketone, Ester) Risk2 MODERATE RISK: Thermal Inversion Q2->Risk2 No (e.g., Amine, Alcohol) Action1 Protocol A: Cold Acidic Quench Risk1->Action1 Action2 Protocol B: Neutral/Buffer Wash Risk2->Action2 Risk3 HIGH RISK: Oxazolone Formation Q3->Risk3 Yes (e.g., Peptides) Action3 Protocol C: Avoid Carboxyl Activation Risk3->Action3 Legend Blue: Diagnostic | Red: Critical Risk | Green: Solution

Caption: Diagnostic workflow to categorize racemization risks based on molecular structure.

Module 2: Troubleshooting Guide

Issue 1: "My ee drops significantly after rotary evaporation."

Diagnosis: This is the "Concentration Effect." As you remove solvent, trace bases or acids (which were dilute during extraction) become highly concentrated. Combined with the heat of the water bath, this creates a perfect storm for catalytic inversion.

The Fix:

  • Never concentrate to dryness if the compound is labile. Leave a small amount of inert solvent (e.g., toluene) if possible.

  • Azeotrope traces: Add heptane or toluene and re-evaporate to remove trace water/acid/base.

  • Bath Temp: Keep strictly

    
    .
    
Issue 2: "The aqueous wash caused racemization."

Diagnosis: You likely used a wash that was too basic or too acidic for the substrate's pKa window.

  • Example: Washing an Fmoc-amino acid chloride with 1M NaHCO

    
     can trigger oxazolone formation and racemization.
    

The Fix:

  • Buffer, don't just neutralize. Use Phosphate Buffer (pH 6-7) or Citrate Buffer (pH 4-5) instead of strong acids/bases like HCl or NaOH.

  • The "Flash" Extraction: Minimize contact time. Shake for 15 seconds, settle for 30 seconds, separate immediately. Do not let layers sit for 20 minutes.

Issue 3: "My chiral center is an Amino Acid derivative."

Diagnosis: Amino acids are uniquely prone to Oxazolone (Azlactone) formation when the carboxyl group is activated (e.g., acid chlorides, anhydrides). The oxazolone intermediate is weakly aromatic and planarizes the alpha-carbon.

The Fix:

  • Avoid Base: If isolating an activated ester, use acidic workups only.

  • Additives: If coupling, ensure HOBt or Oxyma is present to suppress oxazolone formation [1].

Module 3: Data & Solvents[1]

Solvent Compatibility Table

Solvents play a massive role in stabilizing the transition states of racemization.

Solvent ClassExamplesRisk LevelMechanism of Risk
Polar Aprotic DMF, DMSO, DMAcCRITICAL Solvates cations, leaving "naked" anions (bases) that are extremely reactive/basic [2].
Polar Protic Methanol, EthanolHIGH Can facilitate proton transfer; often participates in solvolysis.
Chlorinated DCM, ChloroformMODERATE Generally safe, but trace HCl in old Chloroform can catalyze acid-inversion.
Ethers/Hydrocarbons THF, Toluene, HeptaneLOW Poor solvation of ionic species; kinetically slows deprotonation.
Diagram 2: Solvent-Assisted Racemization (The "Naked" Anion)

Why DMF/DMSO are dangerous during basic workup.

SolventEffect cluster_mechanism The 'Naked Anion' Effect Base Base (B-) Substrate (S)-Chiral Center Base->Substrate Attacks Alpha-H (Aggressive) Cation Counterion (Na+) Solvent Polar Aprotic (DMSO) Solvent->Base Does NOT Solvate Solvent->Cation Strongly Solvates Enolate Planar Enolate Substrate->Enolate Rapid Inversion

Caption: Polar aprotic solvents sequester cations, leaving bases 'naked' and hyper-reactive.

Module 4: Standardized Protocols

Protocol A: The "Cold-Quench" (For Base-Sensitive Substrates)

Use this for alpha-aryl ketones, esters, and activated amino acids.

  • Preparation: Pre-cool the extraction solvent (e.g., EtOAc or MTBE) and the quench buffer (e.g., 0.5M Citric Acid or NH

    
    Cl) to 
    
    
    
    in an ice bath.
  • Quench: Pour the reaction mixture into the cold buffer/solvent biphasic mixture with vigorous stirring. Do not add buffer to the reaction (this controls the exotherm better).

  • Separation: Transfer immediately to a separatory funnel. Shake for < 30 seconds.

  • Drying: Dry organic layer over anhydrous Na

    
    SO
    
    
    
    (neutral) or MgSO
    
    
    (slightly acidic). Avoid K
    
    
    CO
    
    
    (basic).
  • Concentration: Rotovap at

    
    . Stop before complete dryness.
    
Protocol B: The "Buffer-Lock" (For Acid-Sensitive Substrates)

Use this for substrates liable to acid-catalyzed enolization.

  • Selection: Choose a buffer within 1 pH unit of the substrate's stability zone.

    • Phosphate Buffer (pH 7.0) is the gold standard for neutrality.

  • Execution: Wash the organic layer 2x with the buffer.

  • Verification: Check the pH of the aqueous output. It must match the buffer pH. If not, wash again.

  • Trace Acid Removal: Azeotrope with toluene during concentration to remove trace acetic acid or TFA.

FAQ: Rapid Fire Support

Q: Can I use Silica Gel chromatography? A: Proceed with caution. Silica is slightly acidic (pH ~5-6). For highly acid-sensitive chiral centers, treat the silica with 1% Triethylamine (TEA) in hexane before loading. However, if your compound is base-sensitive, do not use TEA; use neutral alumina instead [3].

Q: How do I measure racemization quickly? A: Chiral HPLC is standard, but for a quick check during workup optimization, use Specific Rotation (


) . If the rotation drops by >10% compared to literature/standard, stop and re-evaluate the workup temp and pH.

Q: I'm using a strong base (LDA/LiHMDS) in the reaction. How do I quench without racemizing? A: You must quench at


 with a proton source that is acidic enough to kill the base but not the enolate. Acetic acid in THF  (pre-cooled) is often preferred over aqueous acids, which can freeze or cause local heating [4].

References

  • BenchChem. (2025).[1] Strategies to Prevent Racemization During Peptide Synthesis.[1][2][3][4] BenchChem Technical Support.[1] Link

  • RSC Publishing. (2023). Solvent effects on the racemization kinetics.[5][1][6] Chemical Communications. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • National Institutes of Health (NIH). (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization.[7][8] PubMed Central. Link

Sources

Minimizing byproduct formation in N-alkylation of (S)-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

(S)-3-Hydroxypiperidine presents a classic "chemoselectivity triangle" challenge. You are navigating three competing risks:

  • Regioselectivity (N- vs. O-alkylation): The substrate contains both a secondary amine and a secondary alcohol. While the amine is more nucleophilic in neutral conditions, the alcohol can compete under basic conditions.

  • Polyalkylation: The secondary amine product is often more nucleophilic than the starting material, leading to quaternary ammonium salts.

  • Stereochemical Integrity: The chiral center at C3 is susceptible to racemization via oxidation-reduction cycles or elimination mechanisms under harsh basic/thermal stress.

This guide provides self-validating protocols to navigate these risks, favoring Reductive Amination as the Gold Standard and Controlled Direct Alkylation as a viable alternative.

Diagnostic & Troubleshooting (FAQ)

Issue 1: "I am detecting significant O-alkylated byproducts."

Diagnosis: Your reaction conditions are likely deprotonating the hydroxyl group. Technical Insight: The pKa of the protonated secondary amine is ~11, while the hydroxyl group pKa is ~16-17.

  • The Error: Using strong bases (e.g., NaH, KOtBu, or NaOH) or high temperatures generates the alkoxide, which is a potent nucleophile.

  • The Fix: Use a mild inorganic base (e.g., K₂CO₃, Cs₂CO₃) or an organic base (DIPEA). These bases are strong enough to neutralize the H-X byproduct but too weak to deprotonate the hydroxyl group (pKa < 12).

  • Solvent Tip: Switch to protic solvents (e.g., Methanol/Ethanol) if possible. Solvation of the hydroxyl group via hydrogen bonding reduces its nucleophilicity, further favoring N-alkylation.

Issue 2: "My product mixture contains dialkylated (quaternary) impurities."

Diagnosis: The reaction kinetics favor the product over the reactant (the "alkylation dance"). Technical Insight: In direct alkylation (R-NH₂ + R'-X), the resulting secondary/tertiary amine is often more electron-rich and nucleophilic than the starting material.

  • The Fix (Method A): Switch to Reductive Amination . This pathway proceeds via an iminium ion intermediate which cannot react further to form a quaternary salt under the reducing conditions.

  • The Fix (Method B): If you must use direct alkylation, use a syringe pump addition of the alkyl halide (limiting reagent) to a solution containing an excess of the amine base.

Issue 3: "The enantiomeric excess (ee) of my (S)-isomer dropped from >99% to 85%."

Diagnosis: Racemization induced by thermal stress or oxidation. Technical Insight: While 3-hydroxypiperidines are generally stable, harsh basic conditions (pH > 13, T > 100°C) can induce racemization via transient enolization or elimination-addition pathways.

  • The Fix: Maintain reaction temperature < 60°C. Avoid oxidizing conditions that could transiently form the 3-ketone (which racemizes instantly).

Visualizing the Chemoselectivity Landscape

The following diagram illustrates the competing pathways and the "Safe Zone" for N-alkylation.

ReactionPathways Start (S)-3-Hydroxypiperidine (Substrate) Cond_Reductive Reductive Amination (Aldehyde + NaBH(OAc)3) Start->Cond_Reductive Cond_Direct_Mild Direct Alkylation (R-X + K2CO3, <60°C) Start->Cond_Direct_Mild Cond_Direct_Harsh Strong Base / High T (NaH, >100°C) Start->Cond_Direct_Harsh Prod_N_Alk Target: N-Alkyl-(S)-3-HP (High Yield, >99% ee) Cond_Reductive->Prod_N_Alk Preferred Route Selectivity >98% Cond_Direct_Mild->Prod_N_Alk Careful Control Prod_Quat Byproduct: Quaternary Salt (Over-alkylation) Cond_Direct_Mild->Prod_Quat Excess R-X Prod_O_Alk Byproduct: O-Alkyl Ether (Regio-error) Cond_Direct_Harsh->Prod_O_Alk Alkoxide formation Prod_Rac Byproduct: Racemate (Loss of Chirality) Cond_Direct_Harsh->Prod_Rac Elimination/Enolization

Caption: Pathway analysis showing the divergence between the preferred Reductive Amination route (Green) and high-risk Direct Alkylation routes (Yellow/Red).

Validated Experimental Protocols

Protocol A: Reductive Amination (The "Gold Standard")

Recommended for: Maximum chemo-selectivity and avoiding over-alkylation.

Reagents:

  • (S)-3-Hydroxypiperidine (1.0 equiv)

  • Aldehyde/Ketone (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: Methanol can be used but STAB reacts faster with MeOH than NaBH3CN.

Step-by-Step:

  • Imine Formation: Dissolve (S)-3-hydroxypiperidine in DCM (0.2 M concentration). Add the aldehyde.[1] Stir at Room Temperature (RT) for 30–60 minutes.

    • Why: Pre-forming the iminium ion/hemiaminal ensures the reducing agent acts on the intermediate, not the aldehyde itself.

  • Reduction: Add NaBH(OAc)₃ in one portion.

    • Why STAB? It is mild and less toxic than NaBH₃CN. It does not reduce aldehydes/ketones efficiently but rapidly reduces iminium ions, ensuring high selectivity.

  • Quench: Stir for 2–4 hours. Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM. The aqueous layer pH should be ~8-9 to ensure the amine is deprotonated.

Protocol B: Direct Alkylation (The "Controlled" Alternative)

Recommended for: Alkyl halides where the corresponding aldehyde is unstable or unavailable.

Reagents:

  • (S)-3-Hydroxypiperidine (1.0 equiv)

  • Alkyl Halide (R-X) (0.95 - 1.0 equiv) Strict stoichiometry

  • Base: K₂CO₃ (2.0 equiv) or NaHCO₃

  • Solvent: Acetonitrile (MeCN) or DMF (if solubility is an issue)

Step-by-Step:

  • Base Slurry: Suspend (S)-3-hydroxypiperidine and K₂CO₃ in MeCN. Stir for 15 mins.

    • Why K₂CO₃? It is an insoluble inorganic base. It neutralizes the acid formed but acts heterogeneously, preventing high concentrations of dissolved base that could promote O-alkylation.

  • Controlled Addition: Dissolve the Alkyl Halide in MeCN. Add this solution dropwise over 1 hour to the amine suspension at 0°C or RT.

    • Why Dropwise? Keeps the concentration of alkylating agent low relative to the amine, statistically favoring mono-alkylation over di-alkylation.

  • Monitoring: Monitor by LCMS. Stop the reaction immediately upon consumption of the alkyl halide. Do not chase full conversion of the starting amine; it is better to recover unreacted starting material than to separate quaternary byproducts.

Decision Matrix for Method Selection

Use this logic flow to select the correct experimental setup for your specific R-group.

DecisionTree Q1 Is the R-group available as an Aldehyde or Ketone? MethodA USE PROTOCOL A (Reductive Amination) Lowest Risk Q1->MethodA Yes Q2 Is the Alkyl Halide prone to elimination? Q1->Q2 No (Only Halide available) MethodB USE PROTOCOL B (Direct Alkylation) Strict Stoichiometry Q2->MethodB No (Primary/Stable) Warning Risk: Elimination Byproducts Use low T (-20°C) Change Solvent to DMF Q2->Warning Yes (Secondary/Tertiary)

Caption: Decision tree to assist researchers in selecting the optimal alkylation strategy based on reagent availability and stability.

References & Authority

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Avoiding Over-Alkylation: "Avoiding Over-alkylation." ACS Green Chemistry Institute Pharmaceutical Roundtable.

  • Racemization of 3-Hydroxypiperidines: Patent CN106432059A. "Preparation method of 3-hydroxypiperidine...". Discusses the stability and racemization risks of hydroxypiperidine derivatives under basic conditions.

  • Chemoselectivity in Amino Alcohols: Matassini, C., et al. "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi - Chemistry Today, 2020.

Disclaimer

This guide is for research purposes only. All procedures should be performed in a fume hood with appropriate PPE. Consult the Safety Data Sheet (SDS) for all reagents before use.

Sources

Optimizing pH conditions for the extraction of piperidine acetic acid zwitterions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing pH conditions for the extraction of piperidine acetic acid zwitterions Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Zwitterionic Challenge

Piperidine acetic acid (specifically isomers like 4-piperidineacetic acid ) presents a classic "zwitterionic trap" in extraction chemistry. Containing both a basic secondary amine (piperidine ring, pKa


 10.8) and an acidic carboxyl group (acetic acid tail, pKa 

4.3), this molecule exists as a highly polar, net-neutral zwitterion over a wide pH range (roughly pH 5 to 10).

Standard Liquid-Liquid Extraction (LLE) with solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) often fails because the zwitterion prefers the aqueous phase. Successful isolation requires disrupting this hydration shell via pH manipulation , ion-pairing , or Mixed-Mode Solid Phase Extraction (SPE) .

Part 1: The Ionization Landscape (Mechanism)

To optimize extraction, you must visualize the charge state of the molecule.

Diagram 1: pH-Dependent Ionization States

This diagram illustrates the dominant species at different pH levels, guiding your extraction strategy.

IonizationStates Cation CATIONIC FORM (pH < 4.0) Net Charge: +1 (NH2+, COOH) Zwitterion ZWITTERIONIC FORM (pH 5.0 - 10.0) Net Charge: 0 (NH2+, COO-) Highly Water Soluble Cation->Zwitterion Add Base (Pass pKa1 ~4.3) Zwitterion->Cation Add Acid Anion ANIONIC FORM (pH > 11.0) Net Charge: -1 (NH, COO-) Zwitterion->Anion Add Base (Pass pKa2 ~10.8) Anion->Zwitterion Add Acid

Caption: At pH 7, the molecule is a zwitterion (internal salt) and resists partitioning into non-polar organic solvents.

Part 2: Troubleshooting Guide

Issue 1: "I am getting <5% recovery using DCM or Ethyl Acetate at neutral pH."

Diagnosis: At neutral pH (approx. pH 7), 4-piperidineacetic acid exists almost exclusively as a zwitterion. The high polarity of the charged ammonium and carboxylate groups creates a hydration shell that prevents partitioning into non-polar solvents like Dichloromethane (DCM).

Corrective Protocol (Option A: n-Butanol LLE): If you must use Liquid-Liquid Extraction (LLE), you need a solvent capable of solvating the ionic species or the zwitterion.

  • Adjust pH: Adjust aqueous pH to the Isoelectric Point (pI) , calculated as

    
     7.55.
    
    • Calculation:

      
      .
      
  • Salt Out: Saturate the aqueous phase with NaCl (approx. 30% w/v). This reduces the solubility of the organic compound in water ("Salting-out effect").

  • Solvent Choice: Extract with n-Butanol . Unlike DCM, n-Butanol can extract polar zwitterions due to its ability to hydrogen bond.

  • Workup: n-Butanol has a high boiling point (117°C). Remove via azeotropic rotary evaporation with water or heptane.

Corrective Protocol (Option B: Derivatization): Bypass the zwitterion issue entirely by esterifying the carboxylic acid.

  • Reflux the aqueous residue in MeOH/HCl .

  • This converts the acid to a methyl ester, locking the molecule in a cationic form (Amine-H+, Ester).

  • Basify to pH > 11. The amine deprotonates, and the ester remains neutral. The molecule is now a simple lipophilic base extractable into DCM.

Issue 2: "The compound is not retaining on my C18 SPE cartridge."

Diagnosis: Standard C18 (reversed-phase) relies on hydrophobic interaction. Piperidine acetic acid is too polar (LogP < 0) to retain on C18, causing it to elute in the void volume (breakthrough).

Corrective Protocol: Mixed-Mode Cation Exchange (MCX) Switch to a Mixed-Mode Strong Cation Exchange (MCX) cartridge. This sorbent combines C18 chains with sulfonic acid groups, allowing retention via charge and hydrophobicity.

Step-by-Step MCX Protocol:

StepSolvent/BufferMechanism/Reasoning
1. Condition a) MeOH b) WaterActivates the sorbent pores.
2. Load Sample in 0.1 M HCl (pH 1-2) Crucial: At pH 1-2, the carboxyl is protonated (neutral) and the amine is protonated (+). The molecule binds to the sorbent's sulfonic acid groups via strong ionic interaction.
3. Wash 1 0.1 M HClRemoves proteins and neutral polar interferences. Analyte remains locked by charge.
4. Wash 2 100% MethanolRemoves hydrophobic neutrals. Analyte remains locked by charge.
5. Elute 5% NH₄OH in Methanol Crucial: The high pH (>11) deprotonates the piperidine amine, neutralizing the positive charge. The ionic bond breaks, releasing the molecule into the organic solvent.
Issue 3: "My LC-MS peak shape is terrible (tailing)."

Diagnosis: Zwitterions interact with residual silanols on silica-based HPLC columns, causing secondary interactions and peak tailing.

Corrective Protocol:

  • Mobile Phase pH: Operate at a pH where the zwitterion is suppressed.

    • Low pH (pH 2.0 with Formic Acid): Analyte is cationic.[1] Use a C18 column compatible with 100% aqueous conditions (e.g., "Aq" or "Polar Embedded").

    • High pH (pH 10.0 with Ammonium Hydroxide): Analyte is anionic. Requires a high-pH stable column (e.g., Hybrid Particle Technology).

  • Buffer Strength: Increase ammonium formate/acetate concentration to 10-20 mM to mask silanol interactions.

Part 3: Decision Matrix & Workflow

Diagram 2: Extraction Strategy Decision Tree

Use this workflow to select the correct method based on your sample matrix and concentration.

ExtractionWorkflow Start START: Aqueous Sample Containing Piperidine Acetic Acid MatrixCheck Is the sample complex? (Plasma, Urine, Reaction Mixture) Start->MatrixCheck Complex Yes (Complex) MatrixCheck->Complex Simple No (Clean/Water only) MatrixCheck->Simple SPE_Route Use Mixed-Mode SPE (MCX) (See Protocol Above) Complex->SPE_Route Concentration Is concentration high (>1 mg/mL)? Simple->Concentration HighConc Yes (High Conc) Concentration->HighConc LowConc No (Trace) Concentration->LowConc LLE_Butanol LLE with n-Butanol (pH ~7.5, Salt Saturation) HighConc->LLE_Butanol LLE_Deriv Derivatization (Esterification) then LLE with DCM HighConc->LLE_Deriv Alternative LowConc->SPE_Route

Caption: Workflow for selecting SPE vs. LLE based on sample complexity and concentration.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use simple silica gel chromatography for purification? A: Generally, no. Zwitterions stick irreversibly to bare silica due to strong ionic interactions. If you must use normal phase, use a very polar mobile phase like DCM:MeOH:NH₄OH (80:20:1) . The ammonia competes for the silica sites and keeps the amine deprotonated.

Q2: What is the exact Isoelectric Point (pI) of 4-piperidineacetic acid? A: While experimental values vary by conditions, it is estimated at pH 7.55 . This is derived from the pKa of the carboxylic acid (


 4.3) and the piperidine amine (

10.8). Extraction efficiency in n-Butanol is theoretically highest at this pH.

Q3: Why is my recovery low even with MCX SPE? A: Check your Load pH . If the pH is > 4, the carboxylic acid becomes negatively charged (COO-). While the amine is still positive, the net charge drops, and the "zwitterionic" character can reduce retention efficiency on the cation exchange sites. Ensure the load pH is below 2.0 to fully protonate the carboxyl group (COOH) and maximize the cationic character (NH2+).

References

  • PubChem. (n.d.).[2] 4-Piperidineacetic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Biotage. (2023).[3] When should I choose a mixed-mode SPE? The Sample Prep Blog. Retrieved from [Link]

  • University of Calgary. (n.d.). Isoelectronic point and Zwitterions. Department of Chemistry. Retrieved from [Link] (General reference for pI calculation methodology).

  • ResearchGate. (2021). Strong cation- and zwitterion-exchange-type mixed-mode stationary phases. Journal of Chromatography A. Retrieved from [Link]

Sources

Resolving hygroscopic issues with ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hygroscopicity Management for ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid Salts

Executive Summary

((S)-3-Hydroxy-piperidin-1-yl)-acetic acid derivatives often present significant solid-state challenges. The coexistence of a secondary amine (piperidine ring), a hydroxyl group, and a carboxylic acid tail creates a zwitterionic potential that, when neutralized into simple salts (e.g., Hydrochloride), frequently results in deliquescent or amorphous solids. This guide provides a systematic workflow to diagnose, resolve, and handle these hygroscopic issues.

Module 1: Diagnostic Protocols (Is it Hygroscopicity or Degradation?)

User Query: "My sample turns into a gum on the balance within minutes. Is this water uptake or chemical decomposition?"

Technical Insight: Before attempting to fix the salt, you must quantify the Critical Relative Humidity (CRH) . Simple visual inspection is insufficient because hydrolysis (chemical degradation) and deliquescence (physical phase change) often look identical to the naked eye.

Standard Operating Procedure: Dynamic Vapor Sorption (DVS)

We utilize DVS to distinguish surface adsorption from bulk absorption and hydrate formation.

Protocol:

  • Sample Prep: Load 10–20 mg of the salt into the DVS quartz pan.

  • Drying Phase: Heat to 40°C at 0% RH for 60 minutes to establish dry mass (

    
    ).
    
  • Sorption Cycle: Ramp humidity from 0% to 90% RH in 10% increments.

    • Equilibrium Criteria:

      
       per minute.
      
  • Desorption Cycle: Ramp back down to 0% RH to check for hysteresis.

Data Interpretation:

  • Reversible Hysteresis: Indicates channel hydrate formation (lattice expansion/contraction).

  • Irreversible Mass Gain: Indicates deliquescence (dissolution in absorbed water).

  • Mass Loss during Sorption: Rare, but indicates solvent loss or hydrolysis.

DVS_Workflow Start Sample Loading (10-20mg) Dry Drying Phase (0% RH, 40°C) Start->Dry Sorption Sorption Ramp (0 -> 90% RH) Dry->Sorption Decision Mass Change Behavior? Sorption->Decision Hysteresis Hysteresis Loop: Hydrate Formation Decision->Hysteresis Loop Exponential Exponential Gain: Deliquescence Decision->Exponential >2% gain Linear Linear Gain: Surface Adsorption Decision->Linear <0.5% gain

Figure 1: Decision logic for interpreting Dynamic Vapor Sorption (DVS) data to categorize hygroscopic risk.

Module 2: Chemical Resolution (Salt Selection)

User Query: "I am currently using the HCl salt. It is sticky and impossible to handle. What alternatives should I screen?"

Technical Insight: The Hydrochloride (HCl) salt is often the "default" choice, but for piperidine derivatives, it is frequently suboptimal. The chloride ion is small and has high charge density, often leading to high lattice energy but also high hygroscopicity if the lattice packing is inefficient.

  • The Fix: Switch to large, hydrophobic, or structure-directing counter-ions.

Recommended Counter-Ion Screen

We recommend screening the following anions to disrupt the hygroscopic tendency of the ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid cation.

Counter-IonpKa (Acid)Rationale for SelectionRisk Profile
Tosylate (p-Toluenesulfonate) -1.34Adds a hydrophobic aromatic ring; disrupts water hydrogen bonding networks.Low (Genotoxic impurity risk requires control).
Fumarate 3.03Dicarboxylic acid often forms stable hydrogen-bond networks (2:1 or 1:1 stoichiometry).Low (GRAS status).
Succinate 4.21Similar to fumarate but more flexible; good for inducing crystallization in rigid amines.Low.
Orotate 5.85High potential for non-hygroscopic salts due to strong H-bond donor/acceptor sites.Medium (Solubility may drop significantly).

Why not Citrate or Tartrate? While common, these are highly hydrophilic (multiple -OH groups). Given your molecule already has a hydroxyl group on the piperidine ring and a carboxylic tail, adding more hydrophilic groups often exacerbates hygroscopicity [1].

Salt_Selection Start Current Salt: HCl (Hygroscopic) Step1 Check pKa Difference (Base pKa - Acid pKa) Start->Step1 Branch1 Delta pKa > 3? Step1->Branch1 OptionA Strong Acids (Tosylate, Mesylate) Branch1->OptionA Yes (Salt Stable) OptionB Weak Acids (Fumarate, Succinate) Branch1->OptionB Marginal (2-3) OptionC Co-Crystal Screen (No Proton Transfer) Branch1->OptionC No (<2)

Figure 2: Salt selection decision tree based on pKa differentials to ensure thermodynamic stability.

Module 3: Physical Resolution (Crystallization)

User Query: "I switched to Tosylate, but the solid is amorphous and still sticky. How do I get a crystal?"

Technical Insight: Amorphous solids have higher free energy and surface area than crystals, making them kinetic sponges for water. The ((S)-3-Hydroxy-piperidin-1-yl) moiety has conformational flexibility (chair/boat), which inhibits rapid nucleation. You must force the lattice to lock.

Protocol: Vapor Diffusion Crystallization

This method is superior to rapid cooling for difficult-to-crystallize piperidines because it allows slow lattice organization.

  • Inner Vial: Dissolve 50 mg of your amorphous salt in the minimum amount of a "Good Solvent" (e.g., Methanol or Ethanol).

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing a "Bad Solvent" (e.g., Diethyl Ether or Hexane).

  • Seal: Cap the outer jar tightly.

  • Wait: The volatile "Bad Solvent" will diffuse into the "Good Solvent," slowly lowering solubility and inducing nucleation over 24–72 hours.

Key Parameter:

  • Solvent Ratio: 1:4 (Inner solvent volume : Outer solvent volume).

Module 4: Immediate Handling & Storage

User Query: "I cannot change the salt form right now. How do I weigh this sticky HCl salt accurately for a reaction?"

Technical Insight: If you must use the hygroscopic form, you must eliminate the error caused by water weight gain during the weighing process.

Technique: Weighing by Difference (The "Back-Weighing" Method)

Do not tare the balance with the spatula or weigh paper.

  • Preparation: Dry the bulk bottle in a vacuum desiccator over

    
     for 12 hours.
    
  • Step A: Place the entire capped vial of the salt on the balance. Record Mass (

    
    ).
    
  • Step B: Quickly remove an estimated amount of solid and add it directly to your reaction vessel.

  • Step C: Immediately recap the vial and place it back on the balance. Record Mass (

    
    ).
    
  • Calculation: Mass added =

    
    .
    

Note: This eliminates the error of the salt absorbing water on the weigh paper, which often leads to under-dosing the actual API.

References
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Morris, K. R., et al. (1994). "An integrated approach to the selection of optimal salt forms for a new drug candidate."[1][2] International Journal of Pharmaceutics, 105(3), 209-217.

  • Surface Measurement Systems. (n.d.).[3] "Dynamic Vapor Sorption (DVS) Method Standard."

  • FDA/ICH. (2021). "Q3C(R8) Impurities: Guideline for Residual Solvents."

Sources

Technical Support Center: Non-Chromatographic Purification of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists requiring a robust, non-chromatographic purification strategy for ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid .

Executive Summary & Molecule Profile

The Challenge: ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid is a highly polar, zwitterionic molecule. Its amphoteric nature (containing both a tertiary amine and a carboxylic acid) makes it highly water-soluble and difficult to extract into standard organic solvents. The primary impurity in its synthesis (typically via alkylation of (S)-3-hydroxypiperidine with chloroacetic acid) is inorganic salt (NaCl or KCl), which is difficult to separate without ion-exchange chromatography.

The Solution: The protocol below utilizes Solubility-Difference Desalting (SDD) combined with Isoelectric Point (pI) Crystallization . This method exploits the differential solubility of the organic zwitterion versus inorganic salts in anhydrous alcohols.

Compound Profile:

  • Structure: Piperidine ring with a C3-hydroxyl group and N-acetic acid moiety.

  • Nature: Zwitterion (Inner salt) at neutral pH.

  • Estimated pI: 5.5 – 6.5 (Based on pKa of piperidinyl nitrogen ~9.0 and carboxylate ~2.0).

  • Solubility: High in Water; Moderate in Methanol/Ethanol (Hot); Insoluble in Acetone/Ether/Hexane.

Core Protocol: Solubility-Difference Desalting & Crystallization

This workflow replaces chromatography with a thermodynamic separation based on solvent polarity.

Phase 1: Reaction Workup & Water Removal

Objective: Remove bulk water to facilitate salt precipitation.

  • Neutralization: Upon completion of the alkylation reaction (usually at pH > 10), adjust the pH of the aqueous reaction mixture to pH 6.0 ± 0.2 (the estimated isoelectric point) using concentrated HCl or H₂SO₄.

    • Why: At the pI, the molecule has net zero charge and minimum water solubility.

  • Lyophilization/Evaporation: Evaporate the water completely under reduced pressure (Rotavap at 50°C) or lyophilize.

    • Result: You will obtain a sticky solid or semi-solid residue containing your product + inorganic salts (NaCl/KCl).

Phase 2: The "Alcohol Switch" (Desalting)

Objective: Separate the organic zwitterion from inorganic salts.

  • Extraction: Add anhydrous Ethanol (EtOH) or Methanol (MeOH) to the dry residue (approx. 10 mL per gram of residue).

  • Digestion: Heat the mixture to reflux (78°C for EtOH) for 30 minutes with vigorous stirring.

    • Mechanism:[1][2][3][4][5] The zwitterionic product is soluble in hot ethanol; inorganic salts (NaCl/KCl) are practically insoluble.

  • Hot Filtration: Filter the mixture while hot through a sintered glass funnel (porosity 3 or 4) or Celite pad.

    • Action: The solid cake is the inorganic salt (Discard). The filtrate contains your product.[2]

  • Repeat: Re-extract the salt cake once more with hot ethanol to maximize yield. Combine filtrates.

Phase 3: Controlled Crystallization

Objective: Isolate the pure product.

  • Concentration: Concentrate the combined ethanolic filtrate under vacuum to approximately 20% of its original volume.

  • Anti-Solvent Addition: Slowly add Acetone or Diethyl Ether dropwise to the stirring concentrate until a persistent cloudiness appears.

    • Ratio: Typically 1:1 to 1:3 (Ethanol:Acetone).

  • Cooling: Allow the mixture to cool slowly to room temperature, then chill to 0–4°C overnight.

  • Collection: Filter the white crystalline solid. Wash with cold Acetone. Dry under vacuum at 40°C.

Visual Workflow (Logic Diagram)

The following diagram illustrates the critical decision points and flow of the purification logic.

PurificationLogic Start Crude Aqueous Reaction Mixture (Product + NaCl + SM) pH_Adj Adjust pH to Isoelectric Point (pH ~6.0) Start->pH_Adj Dry Evaporate to Dryness (Remove all water) pH_Adj->Dry Extract Extract Residue with Hot Anhydrous Ethanol Dry->Extract Filter Hot Filtration Extract->Filter Salt Solid Cake: Inorganic Salts (NaCl) (Discard) Filter->Salt Retentate Filtrate Filtrate: Product in Ethanol Filter->Filtrate Permeate Conc Concentrate Volume (~20%) Filtrate->Conc AntiSolv Add Anti-Solvent (Acetone/Ether) Conc->AntiSolv Cryst Crystallization at 4°C AntiSolv->Cryst

Caption: Workflow for the non-chromatographic desalting and isolation of zwitterionic piperidine derivatives.

Troubleshooting & FAQs

Q1: The product remains an oil and refuses to crystallize. What is wrong?

Diagnosis: This is the most common issue with hydroxylated zwitterions. It is usually caused by residual water or trace unreacted starting amine .

  • The Fix (Azeotropic Drying): The 3-hydroxyl group makes the molecule hygroscopic. Dissolve the oil in absolute ethanol/toluene (1:1) and rotavap to dryness. Repeat 2-3 times to remove trace water azeotropically.

  • The Fix (Trituration): Add dry acetone or diethyl ether to the oil and scratch the flask walls with a glass rod vigorously to induce nucleation.

  • The Fix (Seeding): If you have any solid reference standard, add a micro-crystal seed.

Q2: My NMR shows significant salt contamination (broad peaks, incorrect integration).

Diagnosis: The "Alcohol Switch" failed because the ethanol contained water. NaCl is soluble in aqueous ethanol.

  • The Fix: Ensure you are using Anhydrous Ethanol (200 proof).

  • The Fix (Reprocessing): Redissolve the contaminated solid in the minimum amount of hot dry methanol. Cool to room temperature. The inorganic salts often precipitate out first (methanol has higher salt solubility than ethanol, but "salting out" can still work if concentration is high). Filter, then add isopropanol or acetone to precipitate the product.

Q3: How do I remove unreacted (S)-3-hydroxypiperidine without a column?

Diagnosis: The starting material is a secondary amine.

  • The Fix (pH Swing):

    • At pH 6.0 (pI of product), the starting amine (pKa ~10) is fully protonated (cationic).

    • The product is zwitterionic (net neutral).

    • While both are soluble in water, the zwitterion is generally less soluble in organic solvents (like isopropanol) than the cationic amine salt .

    • Wash the crystallized product with cold isopropanol. The amine salt should remain in the mother liquor.

Q4: Can I use resin in a batch mode (not a column)?

Answer: Yes. This technically avoids "chromatography" (elution).

  • Protocol: Dissolve crude in water. Add Amberlite IR-120 (H+ form) . The amine and product will bind. Wash resin with water (removes anions). Elute with 1M Ammonia . Evaporate ammonia. This gives the "free base/zwitterion" free of inorganic salts. This is a "Catch and Release" filtration, not chromatography.

Data Summary: Solubility & Solvent Selection

Solvent SystemSolubility of Product (Zwitterion)Solubility of NaCl (Impurity)Utility
Water Very HighVery HighReaction Medium (Avoid for isolation)
Ethanol (Anhydrous) Moderate (Hot) / Low (Cold)Negligible (< 0.06 g/100g )Primary Extraction Solvent
Methanol HighLow (~1.4 g/100g )Good for initial extraction, but carries more salt
Acetone InsolubleInsolubleAnti-Solvent (Crystallization)
Dichloromethane InsolubleInsolubleNot useful

References

  • General Zwitterion Purification

    • Source: "Purification of Laboratory Chemicals" (Armarego & Chai). Standard procedures for amino acid desalting via ethanol/methanol extraction.
    • Citation: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. Link

  • Solubility of Inorganic Salts in Alcohols

    • Source: IUPAC-NIST Solubility Data Series. Confirms low solubility of NaCl in anhydrous ethanol.
    • Citation: Pinho, S. P., & Macedo, E. A. (2005). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. Journal of Chemical & Engineering Data, 50(1), 29-32. Link

  • Piperidine Acetic Acid Derivatives (Synthesis Context)

    • Source: PubChem Compound Summary for Piperidin-1-yl-acetic acid (Analogous structure).
    • Citation: National Center for Biotechnology Information. (2025).[6][7][8] PubChem Compound Summary for CID 201097, Piperidin-1-yl-acetic acid. Link

  • Source: "Separation of Amino Acids and Peptides".

Sources

Validation & Comparative

Structural Resolution of the Piperidine Pharmacophore: A Comparative Guide to X-ray Crystallography vs. Solution-State and Computational Methods

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Structural Biologists.[1] Focus: Objective comparison of conformational analysis methods for the piperidine ring system.

Executive Summary: The Conformation Problem

The piperidine ring is a structural cornerstone in medicinal chemistry, present in over 12,000 biologically active compounds (e.g., fentanyl, paroxetine, donepezil). While often simplified as a rigid "chair" in 2D sketches, the piperidine ring is a dynamic entity. Its biological activity frequently depends on specific, high-energy conformers (such as the twist-boat) or precise axial/equatorial orientations of N-substituents that dictate receptor binding affinity.

This guide compares Small Molecule X-ray Crystallography —the gold standard for atomic-resolution geometry—against its primary alternatives: Solution-State NMR and Computational Chemistry (DFT/MD) . We analyze why X-ray data remains indispensable for resolving the "frozen" bioactive conformation, despite the utility of solution-phase methods.

Part 1: The Gold Standard – X-ray Crystallography Data[1]

X-ray crystallography provides a definitive, three-dimensional snapshot of the piperidine ring, offering resolution often exceeding 0.8 Å. Unlike spectroscopic methods that infer geometry from coupling constants, X-ray diffraction directly maps electron density.

Structural Insights Unique to Crystallography
  • Absolute Configuration: Unambiguous determination of stereocenters (R/S) at the C2/C3 positions, critical for chiral drugs.

  • The N-Inversion & Lone Pair: X-ray data can freeze the nitrogen inversion. In protonated piperidines (common in drug salts), it reveals the specific H-bonding network of the ammonium species (

    
    ), showing whether the proton adopts an axial or equatorial position to maximize lattice energy.
    
  • Bond Metrics: Provides precise bond lengths (accuracy

    
     0.005 Å) and torsion angles, revealing subtle ring flattening caused by steric bulk (e.g., Gem-dimethyl effect).
    
The "Chair" Dominance: Data from the CSD

Analysis of the Cambridge Structural Database (CSD) reveals the statistical preference of the piperidine scaffold.

  • 95% Preference: Approximately 95% of piperidine structures in the CSD adopt the Chair conformation.[2]

  • The 5% Outliers: The remaining structures appear as Twist-Boats or Boats. Crucially, these high-energy forms are often stabilized by intramolecular H-bonds or specific N-acyl substitutions (allylic strain), which X-ray captures but low-level computation may miss.

Workflow Visualization

The following diagram outlines the critical path from synthesis to structural deposition, highlighting the self-validating checkpoints (R-factor, CheckCIF).

XRayWorkflow Synth Synthesis & Purification Cryst Crystallization (Vapor Diffusion) Synth->Cryst High Purity Diff X-ray Diffraction (Cryo 100K) Cryst->Diff Single Crystal Phase Phasing & Refinement Diff->Phase Bragg Reflections Check Validation (R-factor < 5%) Phase->Check Electron Density Map Model 3D Model (CIF Output) Check->Phase Fail (Re-refine) Check->Model Pass

Figure 1: The Crystallographic Workflow. Note the iterative validation loop at the phasing stage to ensure model accuracy.

Part 2: Comparative Analysis – X-ray vs. Alternatives

While X-ray gives the most precise geometry, it describes the solid state. Drug molecules, however, function in the solution state (biological fluids). This necessitates a comparison with NMR and Computational methods.

Comparative Performance Table
FeatureX-ray Crystallography Solution NMR (NOESY/COSY) Computation (DFT - M06-2X)
State of Matter Solid (Crystal Lattice)Solution (Solvent dependent)Gas Phase or Implicit Solvent
Conformational Resolution Discrete Snapshot. Sees a single, low-energy conformer (or distinct disordered populations).Time-Averaged. Fast exchange between axial/equatorial conformers results in averaged signals.Energy Landscape. Predicts global minima and transition states (barriers).
Piperidine Ring Puckering Exact torsion angles (e.g., 54° for ideal chair). Detects distortion.Inferred from Karplus relationships (

couplings).
Highly accurate, but depends on basis set and functional choice.
Intermolecular Interactions Visualizes specific H-bonds and packing forces (mimics receptor docking).Limited to solvent-solute interactions (NOE can show proximity).Modeled theoretically; hard to capture explicit solvent networks.
Limitations Crystal packing forces may induce a conformation not present in solution ("Packing Artifacts").Cannot easily resolve rapid equilibrium (e.g., N-inversion <

s).
"Garbage in, garbage out" – requires experimental validation.
Deep Dive: The Conformational Energy Landscape

The piperidine ring exists on a potential energy surface.[3] X-ray usually traps the Global Minimum (Chair), whereas biological receptors may select a Local Minimum (Twist-Boat).

  • Chair: 0 kcal/mol (Reference).

  • Twist-Boat: ~2.7 - 5.5 kcal/mol higher energy.

  • Boat: ~6.1 kcal/mol (Transition State).[4]

Why this matters: If your X-ray structure shows a Twist-Boat, it is a significant finding. It implies that intramolecular forces (like a strong H-bond between a sidechain and the ring nitrogen) are strong enough to overcome the ~3 kcal/mol penalty, likely locking the drug in its bioactive shape.

EnergyLandscape Chair Chair Conformer (Global Minimum) 0 kcal/mol Boat Boat (Transition State) ~6 kcal/mol Chair->Boat Ring Flip Barrier TBoat Twist-Boat (Local Minimum) ~3-5 kcal/mol Boat->TBoat Relaxation Packing Crystal Packing Forces Packing->Chair Stabilizes Bio Receptor Binding Pocket Bio->TBoat Can Select/Stabilize

Figure 2: Piperidine Conformational Energy Landscape. X-ray typically captures the Chair, but specific substitutions or binding environments can stabilize the Twist-Boat.

Part 3: Experimental Protocol (Self-Validating)

To obtain high-fidelity conformational data for piperidine derivatives, follow this protocol designed to minimize thermal disorder and maximize resolution.

Crystallization of Piperidine Salts

Free-base piperidines are often oils or low-melting solids. To ensure high-quality crystals, convert the amine to a salt.

  • Salt Selection: Use Hydrochloric acid (HCl) or Picric acid . Picrates often form extensive

    
    -stacking networks that facilitate crystallization.
    
  • Vapor Diffusion Method:

    • Dissolve 10 mg of the piperidine salt in a minimal amount of Methanol (good solvent).

    • Place in an inner vial.

    • Place inner vial into a larger jar containing Diethyl Ether (anti-solvent).

    • Seal and store at 4°C.

    • Mechanism: Ether slowly diffuses into the methanol, lowering solubility gradually and promoting ordered lattice growth.

Data Collection & Refinement
  • Cryo-Cooling: Mount crystal in a loop with Paratone oil and flash-cool to 100 K using a liquid nitrogen stream. This freezes the piperidine ring vibrations, sharpening the electron density map.

  • Resolution Target: Aim for < 0.8 Å resolution. This allows anisotropic refinement of non-hydrogen atoms.

  • Hydrogen Treatment: For the piperidine Nitrogen proton (NH), do not use a riding model immediately. Locate the H-atom in the Difference Fourier Map (

    
    ) .
    
    • Why? This experimentally verifies the axial vs. equatorial orientation of the N-H bond, which is critical for understanding donor/acceptor capabilities.

Part 4: Critical Analysis & Synthesis

When to use which method?
  • Use X-ray Crystallography when: You need the absolute stereochemistry of chiral substituents or precise bond lengths to parameterize a force field. It is the only method that gives a "true" picture of the N-H bond orientation in the solid state.

  • Use NMR when: You need to assess the flexibility. If the NMR signals are sharp, the molecule is likely tumbling rapidly between conformers. Broad signals may indicate intermediate exchange rates or aggregation.

  • Use Computation when: You need to calculate the energy penalty of forcing the piperidine ring into a specific conformation observed in a protein docking model.

Expert Insight: The Anomeric Effect

In N-substituted piperidines (especially with electronegative substituents at C2), the anomeric effect can override steric repulsion, forcing a bulky substituent into the axial position. X-ray crystallography is the only method that definitively captures this electronic phenomenon in the solid state, providing experimental validation for quantum mechanical hypotheses.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Statistics on Piperidine Conformations. [Link]

  • Gomes, J. et al. (2014). "X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)..." Journal of Molecular Structure, 1076, 600-605. [Link]

  • Li, Q. et al. (2022). "Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions." ACS Omega, 7(10), 8990–9000. [Link]

  • Taylor, R. et al. (2008). "Small Molecule Conformational Preferences Derived from Crystal Structure Data." Journal of Chemical Information and Modeling, 48(3), 597-605. [Link]

  • Parkin, A. et al. (2004). "Structures of piperazine, piperidine and morpholine." Acta Crystallographica Section B, 60(2), 219-227. [Link]

Sources

Strategic Route Selection in API Manufacturing: A Comparative Analysis of Chiral Pool vs. Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make vs. Buy" Decision in Chirality

In pharmaceutical process development, the decision between exploiting the Chiral Pool (starting with naturally occurring stereocenters) and employing Asymmetric Synthesis (generating stereocenters from achiral precursors) is rarely binary.[1] It is a multivariate equation involving supply chain security, atom economy, and safety profiles.[1]

This guide utilizes Oseltamivir Phosphate as the definitive case study.[2] The 2009 H1N1 pandemic exposed the critical weakness of the chiral pool approach—dependence on the agricultural extraction of (-)-Shikimic acid from Star Anise—and catalyzed the development of robust asymmetric alternatives.[1]

Strategic Decision Matrix

The following decision tree models the logic used by process chemists when selecting between these two methodologies for a new NCE (New Chemical Entity).

DecisionMatrix Start Start: Target Molecule Analysis ChiralCenters Are >2 Stereocenters Contiguous? Start->ChiralCenters NaturalSource Is a Natural Precursor Available? ChiralCenters->NaturalSource Yes Asymmetric ROUTE B: ASYMMETRIC SYNTHESIS (e.g., Diels-Alder / Catalysis) ChiralCenters->Asymmetric No (Distal Centers) SupplyChain Is Precursor Supply Scalable (>100 MT)? NaturalSource->SupplyChain Yes NaturalSource->Asymmetric No ChiralPool ROUTE A: CHIRAL POOL (e.g., Shikimic Acid) SupplyChain->ChiralPool Yes (Stable) SupplyChain->Asymmetric No (Volatile)

Figure 1: Strategic decision framework for selecting chiral installation methodologies.[1]

Route A: The Chiral Pool Approach (Roche Commercial Route)[1]

The industrial standard established by Hoffmann-La Roche relies on (-)-Shikimic Acid , a metabolite found in Chinese Star Anise (Illicium verum) and produced via E. coli fermentation.[1][3]

Mechanistic Logic

The strategy is functional group manipulation . The cyclohexane ring and stereochemistry are "bought" rather than "made." The challenge lies in manipulating the scaffold without racemization and installing the nitrogen functionalities.

  • Starting Material: (-)-Shikimic Acid.[2][3][4][5][6]

  • Key Transformation: Azide substitution to install the amine at C5.

  • Critical Hazard: The use of potentially explosive azide intermediates requires strict engineering controls.

Experimental Protocol: Azide-Free Variant (Safe Laboratory Scale)

Note: While the industrial route uses azides, this protocol describes the safer allylamine route for lab-scale validation.

  • Epoxide Formation:

    • Suspend tridecyl methanesulfonate (10.0 g, 20 mmol) in EtOH (50 mL).

    • Add

      
       (2.5 eq) and stir at 60°C for 4 hours.
      
    • Checkpoint: Monitor TLC (Hexane/EtOAc 1:1) for disappearance of starting material.

    • Workup: Filter salts, concentrate in vacuo. Yield: ~90% white solid.

  • Ring Opening:

    • Dissolve epoxide in allylamine (5 eq) and

      
       (0.5 eq).
      
    • Heat to 80°C in a sealed pressure vessel for 12 hours.

    • Validation:

      
       should show characteristic allyl signals at 
      
      
      
      5.8 ppm.
Technical Analysis[1][8]
  • Pros: High initial enantiomeric excess (>99%); fewer C-C bond formation steps.

  • Cons: The "Anise Bottleneck." In 2005, Roche required 90% of the global star anise harvest, creating a supply crisis.[1]

Route B: Asymmetric Synthesis (The Corey Route)[1]

In 2006, E.J.[1][7][8][9][10] Corey’s group published a route completely independent of the chiral pool, utilizing petrochemical feedstocks.[1]

Mechanistic Logic

The strategy is De Novo Construction . The cyclohexane ring is built via a [4+2] cycloaddition, with chirality induced by a catalyst.[1]

  • Starting Materials: 1,3-Butadiene and 2,2,2-Trifluoroethyl acrylate.[1]

  • Key Transformation: Asymmetric Diels-Alder reaction using a chiral oxazaborolidinium (CBS) catalyst.

  • Stereocontrol: The catalyst blocks one face of the dienophile, forcing the diene to attack from the exposed face (endo-selectivity).[1]

Experimental Protocol: Asymmetric Diels-Alder
  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under Argon, dissolve the (S)-proline derived oxazaborolidinium catalyst (0.1 eq) in dry DCM.

    • Cool to -40°C.

  • Cycloaddition:

    • Add 2,2,2-trifluoroethyl acrylate (1.0 eq) followed by excess 1,3-butadiene (condensed gas).[1]

    • Stir at -40°C for 24 hours.

    • Mechanistic Note: Low temperature is crucial to maximize the

      
       between the transition states, ensuring high ee.[1]
      
  • Purification:

    • Quench with saturated

      
      .
      
    • Extract with DCM, dry over

      
      .
      
    • Validation: Chiral HPLC (Chiralcel OD-H) required. Target ee: >97%.

CoreyRoute Butadiene 1,3-Butadiene (Petrochemical) DielsAlder Asymmetric Diels-Alder (CBS Catalyst) Butadiene->DielsAlder Acrylate Acrylate Ester Acrylate->DielsAlder Intermediate Chiral Cyclohexene (>97% ee) DielsAlder->Intermediate Stereocenter Set Transform Curtius Rearrangement & Functionalization Intermediate->Transform Product Oseltamivir Phosphate Transform->Product

Figure 2: The Corey Route utilizes a convergent strategy starting from achiral petrochemicals.[1]

Head-to-Head Comparison

The following data compares the optimized Roche industrial process against the Corey asymmetric route.

MetricRoute A: Chiral Pool (Roche)Route B: Asymmetric (Corey)
Starting Material (-)-Shikimic AcidButadiene / Acrylic Acid
Source Origin Agricultural / FermentationPetrochemical
Total Steps 10-12 (Industrial)~11-12
Overall Yield 35 – 38%~30%
Atom Economy High (Skeleton pre-formed)Moderate (Auxiliaries/Protecting groups)
Safety Profile High Risk: Azide chemistryModerate Risk: Toxic reagents (SnBr4)
Scalability Proven (Ton scale)High (Flow chemistry compatible)
Cost Driver Raw Material (Volatile)Catalyst & Reagents
The "Tipping Point" Analysis[1]
  • Use Chiral Pool When: The starting material is < $50/kg and supply is guaranteed for the lifecycle of the patent.[1]

  • Use Asymmetric Synthesis When: The natural product supply is inelastic (cannot scale rapidly during a pandemic) or when the chiral pool requires >5 steps to correct oxidation states.

References

  • Karpf, M., & Trussardi, R. (2001).[1][7] "New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu)." The Journal of Organic Chemistry. Link[1]

  • Yeung, Y. Y., Hong, S., & Corey, E. J. (2006).[1][7][9][10] "A Short Enantioselective Pathway for the Synthesis of the Anti-Influenza Neuramidase Inhibitor Oseltamivir from 1,3-Butadiene and Acrylic Acid." Journal of the American Chemical Society.[9][10] Link[1]

  • Farina, V., & Brown, J. D. (2006).[1][7] "Tamiflu: The Supply Problem."[2][5][9] Angewandte Chemie International Edition. Link[1]

  • Magano, J. (2009).[1] "Large-Scale Synthesis of Oseltamivir Phosphate." Chemical Reviews. Link[1]

Sources

The Hydroxyl Advantage: A Comparative Guide to ((S)-3-Hydroxy-piperidin-1-yl)-acetic Acid as a Next-Generation Linker

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate dance of targeted protein degradation, the linker connecting the target-binding warhead to the E3 ligase ligand is no mere spectator. It is a critical choreographer, dictating the stability, solubility, and ultimate efficacy of the entire molecule. While linear alkyl and polyethylene glycol (PEG) chains have been the workhorses of early PROTAC® development, the field is rapidly evolving toward more sophisticated, rigid linkers that offer greater control over the ternary complex geometry and physicochemical properties.[1][2]

Among these, saturated heterocycles like piperidine have gained prominence for their ability to impart conformational rigidity.[3] This guide delves into a specific, functionalized piperidine linker, ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid, providing a framework for its benchmark comparison against established linker classes. We will explore the scientific rationale for its design, provide detailed experimental protocols for its synthesis and evaluation, and present a comparative analysis to guide its application in next-generation drug development.

The Rationale: Why a Hydroxylated Piperidine Linker?

The piperidine scaffold is a privileged structure in medicinal chemistry, known for enhancing pharmacokinetic properties and providing predictable structural vectors.[4] The introduction of a hydroxyl group at the 3-position, combined with the acetic acid moiety for conjugation, offers several hypothesized advantages:

  • Enhanced Solubility: The polar hydroxyl group is expected to increase the aqueous solubility of the resulting PROTAC, a significant challenge for these large "beyond Rule of 5" molecules.[5][6] Improved solubility is pivotal for achieving consistent results in biological assays and for developing orally bioavailable degraders.[3]

  • Fine-Tuning of Physicochemical Properties: The hydroxyl group provides a handle for modulating the topological polar surface area (TPSA) and lipophilicity (LogP), allowing for a more nuanced optimization of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Potential for Novel Interactions: The hydroxyl group can act as a hydrogen bond donor, potentially forming stabilizing intramolecular hydrogen bonds or new interactions within the ternary complex (Protein of Interest-PROTAC-E3 Ligase), which could influence degradation potency and selectivity.

  • Stereochemical Control: The (S)-chirality provides a defined three-dimensional structure, which can be crucial for optimal orientation within the ternary complex, potentially leading to improved cooperativity and degradation efficiency.

This guide will provide the necessary protocols to experimentally validate these hypotheses.

Synthesis and Characterization

A robust and reproducible synthesis is the foundation of any new chemical tool. The synthesis of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid can be achieved in a straightforward, two-step process starting from the commercially available (S)-3-Hydroxypiperidine hydrochloride.

Experimental Protocol: Synthesis of ((S)-3-Hydroxy-piperidin-1-yl)-acetic Acid

Step 1: Boc Protection of (S)-3-Hydroxypiperidine

This initial step protects the piperidine nitrogen to ensure selective alkylation in the subsequent step. Several methods exist for this transformation.[7]

  • To a solution of (S)-3-Hydroxypiperidine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system with water, add a base like triethylamine or sodium bicarbonate (2.5 eq).

  • Cool the mixture to 0 °C and add Di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, perform an aqueous workup, extracting the product with an organic solvent. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-Boc-3-hydroxypiperidine, which can often be used in the next step without further purification.

Step 2: N-Alkylation and Deprotection (A Proposed Route)

This step involves the alkylation of the secondary amine with an acetic acid equivalent, followed by the removal of the protecting group. A common method is alkylation with an haloacetate ester followed by hydrolysis.

  • Deprotect the (S)-1-Boc-3-hydroxypiperidine by dissolving it in a solution of HCl in a suitable solvent like ethyl acetate or dioxane and stirring at room temperature.[8] Monitor for the removal of the Boc group. Once complete, remove the solvent under reduced pressure to obtain (S)-3-hydroxypiperidine hydrochloride.

  • Dissolve the resulting (S)-3-hydroxypiperidine hydrochloride (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a suitable base, such as potassium carbonate or sodium bicarbonate (3.0 eq), to neutralize the hydrochloride and facilitate the alkylation.

  • Add ethyl bromoacetate (1.2 eq) to the suspension.

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir for 12-24 hours, monitoring progress by LC-MS.

  • After the alkylation is complete, cool the reaction mixture and filter off the inorganic salts.

  • To the filtrate, add an aqueous solution of a base like lithium hydroxide or sodium hydroxide to hydrolyze the ester.

  • Stir at room temperature until the ester hydrolysis is complete.

  • Acidify the reaction mixture to a pH of approximately 4-5 to protonate the product, and purify by a suitable method such as reverse-phase chromatography to yield ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid.

Synthesis_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Deprotection & N-Alkylation start1 (S)-3-Hydroxypiperidine HCl reagents1 Boc Anhydride, Base start1->reagents1 product1 (S)-1-Boc-3-hydroxypiperidine reagents1->product1 reagents2 1. HCl (Deprotection) 2. Ethyl Bromoacetate, Base 3. LiOH (Hydrolysis) product1->reagents2 final_product ((S)-3-Hydroxy-piperidin-1-yl)- acetic acid reagents2->final_product

Caption: Synthetic workflow for ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid.

Benchmarking Framework: A Head-to-Head Comparison

To objectively evaluate the performance of the ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid linker, it must be benchmarked against other commonly used linkers within the same PROTAC architecture (i.e., same warhead and E3 ligase ligand).

Comparator Linkers:

  • Unsubstituted Piperidine: (Piperidin-1-yl)-acetic acid. This serves as the direct control to assess the impact of the 3-hydroxy group.

  • Piperazine: (4-Methylpiperazin-1-yl)-acetic acid. A widely used rigid linker known to often improve solubility.[5][9]

  • Flexible PEG: A standard PEG4-acid linker. A common flexible linker used as a baseline.[10]

The following sections detail the key experiments required for this comparative analysis.

Physicochemical Properties

The foundational properties of a PROTAC dictate its behavior in biological systems.

Property((S)-3-OH-Pip)Unsubstituted PipPiperazinePEG4
Aqueous Solubility (µM) ExperimentalExperimentalExperimentalExperimental
LogP / LogD ExperimentalExperimentalExperimentalExperimental
Polar Surface Area (Ų) CalculatedCalculatedCalculatedCalculated

Experimental Protocol: Kinetic Solubility Assay

  • Prepare a high-concentration stock solution of the test PROTAC in DMSO (e.g., 10 mM).

  • Add a small volume of the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration exceeding the expected solubility.

  • Incubate the mixture at room temperature for a set period (e.g., 2 hours) with shaking.

  • Filter the suspension to remove any precipitated compound.

  • Analyze the concentration of the PROTAC remaining in the filtrate using a calibrated LC-MS/MS method.

In Vitro Stability

A PROTAC must be sufficiently stable in biological matrices to reach its target.

Assay((S)-3-OH-Pip)Unsubstituted PipPiperazinePEG4
Plasma Stability (t½, min) ExperimentalExperimentalExperimentalExperimental
Microsomal Stability (t½, min) ExperimentalExperimentalExperimentalExperimental

Experimental Protocol: Plasma Stability Assay [11]

  • Prepare a stock solution of the test PROTAC in DMSO.

  • Incubate the PROTAC (e.g., at a final concentration of 1 µM) with plasma (human, rat, or mouse) in a 96-well plate at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile).

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant for the concentration of the remaining parent PROTAC using LC-MS/MS.

  • Calculate the in vitro half-life (t½) by plotting the natural log of the remaining PROTAC concentration against time.

Cell Permeability

The ability to cross the cell membrane is a major hurdle for large PROTAC molecules.

Assay((S)-3-OH-Pip)Unsubstituted PipPiperazinePEG4
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) ExperimentalExperimentalExperimentalExperimental
Efflux Ratio ExperimentalExperimentalExperimentalExperimental

Experimental Protocol: Caco-2 Permeability Assay [9]

  • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Confirm monolayer integrity using a method such as transepithelial electrical resistance (TEER) measurement.

  • For apical-to-basolateral (A-to-B) permeability, add the test PROTAC to the apical chamber. At various time points, take samples from the basolateral chamber.

  • For basolateral-to-apical (B-to-A) permeability, add the test PROTAC to the basolateral chamber and sample from the apical chamber.

  • Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-to-A / Papp A-to-B).

Biological Efficacy

The ultimate test of a PROTAC is its ability to degrade the target protein in a cellular context.

Parameter((S)-3-OH-Pip)Unsubstituted PipPiperazinePEG4
DC₅₀ (nM) ExperimentalExperimentalExperimentalExperimental
Dₘₐₓ (%) ExperimentalExperimentalExperimentalExperimental

Experimental Protocol: Western Blot for Protein Degradation

  • Culture the relevant cell line and seed in multi-well plates.

  • Treat the cells with a serial dilution of the test PROTACs for a specified duration (e.g., 24 hours).

  • Lyse the cells to extract total protein.

  • Quantify the total protein concentration in each lysate to ensure equal loading.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Probe the membrane with a primary antibody specific for the target protein and a primary antibody for a loading control (e.g., GAPDH or β-actin).

  • Incubate with the appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Perform densitometry analysis to quantify the target protein levels relative to the loading control.

  • Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[11]

Benchmarking_Workflow cluster_synthesis Linker Synthesis & PROTAC Assembly cluster_testing Comparative Evaluation cluster_analysis Data Analysis & Selection L1 ((S)-3-OH-Pip)-COOH P Assemble PROTACs L1->P L2 (Pip)-COOH L2->P L3 (Pipz)-COOH L3->P L4 (PEG4)-COOH L4->P T1 Physicochemical (Solubility, LogP) P->T1 T2 In Vitro Stability (Plasma, Microsomes) P->T2 T3 Cell Permeability (Caco-2) P->T3 T4 Biological Efficacy (DC50, Dmax) P->T4 DA Compare Data & Select Optimal Linker T1->DA T2->DA T3->DA T4->DA

Caption: Workflow for benchmarking novel vs. standard PROTAC linkers.

Conclusion and Future Outlook

The rational design of linkers is paramount to unlocking the full potential of targeted protein degradation. The ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid linker presents a compelling scaffold, offering the inherent advantages of a rigid piperidine core with the added benefit of a hydroxyl group to potentially enhance solubility and introduce new molecular interactions.

This guide provides the scientific rationale and a comprehensive experimental framework for its synthesis and rigorous benchmarking. By systematically comparing its performance against established linkers in key assays—from fundamental physicochemical properties to cellular degradation efficacy—researchers can generate the critical data needed to validate its utility. The insights gained from such a head-to-head comparison will not only determine the optimal applications for this specific linker but will also contribute to the broader understanding of structure-activity relationships in PROTAC design, paving the way for the next generation of potent and selective protein degraders.

References

  • Schneekloth, A. R., et al. (n.d.). Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. PMC. [Link]

  • Semantic Scholar. (2022, April 29). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. [Link]

  • Troup, R. I., et al. (2020, October 30). Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]

  • Desantis, J., et al. (2022, August 9). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? PMC. [Link]

  • Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]

  • Fischer, E. S., et al. (2020, May 20). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]

  • Liu, J., et al. (n.d.). Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. PMC. [Link]

  • PubMed Central. (n.d.). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. [Link]

  • Troup, R. I., et al. (2020, October 30). Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]

  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug...[Link]

  • Semantic Scholar. (2022, April 29). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. [Link]

  • Mokhtary, M., & Mahooti, K. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

  • Google Patents. (n.d.). CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method.
  • Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]

  • Wang, Z., et al. (2017, April 15). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. [Link]

  • SciSpace. (2018). Preparation method of (S)-N-Boc-3-hydroxypiperidine. [Link]

  • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • DTIC. (n.d.). Piperidine Synthesis. [Link]

  • PubChem. (n.d.). Piperidin-1-yl-acetic acid. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Navigating the complexities of laboratory waste is paramount for ensuring a safe and compliant research environment. This guide, intended for researchers, scientists, and professionals in drug development, provides a detailed protocol for the proper disposal of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid. By grounding our procedures in established safety principles and regulatory standards, we aim to empower laboratory personnel to manage chemical waste with confidence and precision.

Core Principles of Chemical Waste Management

The foundation of safe disposal lies in a robust understanding of chemical waste management principles. These include:

  • Proper Classification: Waste must be categorized based on its hazardous characteristics, such as being toxic, flammable, corrosive, or reactive.[5]

  • Segregation: Incompatible chemicals must be kept separate to prevent dangerous reactions.[5][6]

  • Use of Approved Containers: Waste must be stored in containers that are chemically compatible, in good condition, and securely sealed.[5][6][7]

  • Clear Labeling: All waste containers must be clearly labeled with their contents to ensure safe handling and disposal.[5][7][8]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the disposal of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the piperidine backbone, it is crucial to treat ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid as a hazardous substance. Exposure to piperidines can lead to adverse health effects, including irritation to the skin, eyes, and respiratory tract.[9]

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety goggles or a face shield must be worn.[3]

  • Lab Coat: A flame-retardant and chemical-resistant lab coat is essential.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10][11]

Waste Classification and Segregation

Based on the known hazards of piperidine derivatives, ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid waste should be classified as follows:

Hazard Category Classification Rationale
Toxic Waste Piperidine and its derivatives are known to be toxic if inhaled, ingested, or absorbed through the skin.[1][4][10]
Corrosive Waste Many piperidine compounds cause severe skin burns and eye damage.[1][12]
Flammable Waste Piperidine is a highly flammable liquid.[1][2][10] While the flammability of the acetic acid derivative may differ, it should be handled with caution.

This waste must be segregated from other waste streams, particularly from incompatible materials such as strong oxidizing agents.[11][12][13]

Collection and Storage
  • Container Selection: Use a designated, leak-proof container made of a material compatible with the chemical. The original container is often the best choice.[14] The container must be in good condition, free from damage or leaks.[7]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "((S)-3-Hydroxy-piperidin-1-yl)-acetic acid".[7] The label should also indicate the associated hazards (Toxic, Corrosive, Flammable).

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory.[7][15] This area should be away from heat sources, direct sunlight, and high-traffic areas.[5] The container must be kept closed at all times, except when adding waste.[7][15]

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid.

Caption: Disposal decision workflow for ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid.

Final Disposal

Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[5][16] It must be handled by a licensed professional waste disposal service.[10] Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the collection of the hazardous waste.[7]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Control Ignition Sources: If the material is flammable, remove all sources of ignition.[1][2]

  • Contain the Spill: For small spills, use a non-combustible absorbent material like sand or earth to contain the spillage.[10]

  • Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[10]

  • Decontaminate: Clean the spill area thoroughly.

For large spills, evacuate the area and contact your institution's emergency response team or EH&S department immediately.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System
  • Classifying Hazardous Waste Disposal: Important Things You Should Know
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - Environmental Health and Radiation Safety - University of Pennsylvania
  • Piperidine - SAFETY D
  • Chemical Hazardous Waste Spotlight - Environmental Health and Safety
  • 7 - Safety D
  • The 4 Types of Hazardous Waste | Environmental Hazards Services
  • CLASSIFIC
  • SAFETY D
  • Piperidine - SAFETY D
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center |
  • Safety D
  • SAFETY D
  • 4-Piperidinopiperidine - Antibodies
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal
  • Safety D
  • SAFETY D

Sources

Personal protective equipment for handling ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Operational Philosophy: The Defensive Handling Strategy

As researchers, we often treat catalog intermediates as benign "white powders" until proven otherwise. This is a critical error in process chemistry. ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid is a zwitterionic, chiral building block. Its handling requires a dual-threat approach: protecting the operator from bioactive sensitization and protecting the enantiomeric purity of the compound from environmental moisture and cross-contamination.

This guide moves beyond generic safety advice. It provides a validated operational workflow for handling functionalized piperidines, where the risks are often underestimated: static-charged dispersion and mucous membrane irritation.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the molecular behavior of the target.

Molecular FeatureOperational HazardPhysiological Risk
Piperidine Ring High pKa (typically ~11 for parent), potential for volatility if free-based.Respiratory Irritant / Corrosive. Piperidine derivatives are potent lachrymators and mucous membrane irritants.
Carboxylic Acid Tail Increases polarity; likely exists as a zwitterionic solid (high melting point).Dust Inhalation. Fine powders of zwitterions often carry significant static charge, causing "fly-away" dust during weighing.
Chiral Center (S) High value; degradation risk.[1]N/A (Economic Risk). Moisture absorption can alter stoichiometry in sensitive couplings.

GHS Classification (Extrapolated from Structural Analogs):

  • Skin Irritation: Category 2 (Warning)[2][3]

  • Eye Irritation: Category 2A (Warning)

  • STOT-SE: Category 3 (Respiratory Tract Irritation)

The PPE Matrix: Layered Defense System

Do not rely on "standard lab attire." Use this matrix to scale your protection based on the operation.

PPE ComponentStandard Operation (mg scale)Scale-Up / Stock Solution Prep (>5g)The "Why" (Scientific Rationale)
Hand Protection Nitrile (Double Gloved) Inner: 4 milOuter: 4-5 milLong-cuff Nitrile or Neoprene Thickness: >6 milPermeation Dynamics: Piperidine derivatives can permeate thin nitrile in <15 mins. Double gloving provides a "breakthrough buffer" and allows outer glove removal without exposing skin.
Eye Protection Chemical Splash Goggles (Indirect Vented)Face Shield + Goggles Particulate Drift: Safety glasses fail against airborne dust. Goggles seal the ocular cavity against the static-charged fines typical of this solid.
Respiratory Fume Hood (Sash at 18") No respirator needed if contained.N95 / P100 Respirator (If working outside hood or cleaning spills)Sensitization: Repeated inhalation of amine-based intermediates can lead to hypersensitivity. Engineering controls (hood) are primary; masks are secondary.
Body Defense Lab Coat (Cotton/Poly) Buttoned to neck.Tyvek® Sleeve Covers or Disposable ApronWrist Gap: The most common exposure point is the gap between the glove cuff and lab coat sleeve. Sleeve covers eliminate this vulnerability.

Visualizing the Decision Logic

Use the following workflow to determine the necessary safety tier before opening the container.

PPE_Decision_Tree Start Start: Assess State State Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Solution (Organic) State->Liquid Quantity Quantity > 1g? Solid->Quantity Solvent Solvent Type? Liquid->Solvent Hood Fume Hood Mandatory (Static Control) Quantity->Hood No Respirator Add N95/P100 (If Open Bench) Quantity->Respirator Yes/Spill Splash Splash Risk: Double Nitrile Solvent->Splash Polar/Aqueous DCM Chlorinated Solvent: Laminate/PVA Gloves Solvent->DCM DCM/Chloroform

Figure 1: PPE Selection Logic. Note the specific deviation for chlorinated solvents often used in peptide synthesis.

Operational Protocol: Step-by-Step

Phase A: Weighing & Static Control

The primary risk with ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid is "fly-away" dust due to static charge.

  • Environment: Place the analytical balance inside the fume hood. If vibration is an issue, turn the hood fan to "Low" (never off) during the read.

  • Ionization: Use an anti-static gun (Zerostat) or a polonium strip near the weigh boat. This neutralizes the zwitterionic charge, preventing the powder from repelling off the spatula.

  • Transfer: Use a disposable anti-static weigh boat. Do not use metal spatulas if the compound is sticky; use PTFE-coated spatulas to ensure complete transfer.

Phase B: Solubilization
  • Solvent Choice: This compound is polar. It will likely require water, methanol, or DMSO.

  • Exotherm Check: When adding acid or base to adjust pH, expect a mild exotherm.

  • Protocol: Add solvent to the powder, not powder to the solvent. This prevents a "puff" of dust from being displaced by the liquid.

Phase C: Spill Response Strategy

If a spill occurs, immediate action defines the safety outcome.[4]

Spill_Response Spill Spill Detected Type Liquid or Solid? Spill->Type Solid_Path Solid Powder Type->Solid_Path Liquid_Path Liquid Solution Type->Liquid_Path Wet_Wipe Do NOT Sweep. Cover with Wet Paper Towel Solid_Path->Wet_Wipe Prevent Dust Absorb Absorb with Vermiculite or Chem-Pad Liquid_Path->Absorb Bag Double Bag (Clear Plastic). Label 'Hazardous - Irritant' Wet_Wipe->Bag Absorb->Bag Clean Wash Surface: 1. Soap/Water 2. Isopropanol Bag->Clean

Figure 2: Spill Response Workflow. Emphasizing the "Wet Wipe" method for solids to prevent aerosolization.

Waste Disposal & Deactivation

Proper disposal protects the environment and downstream waste handlers.

  • Segregation:

    • Do NOT mix with oxidizing acids (Nitric, Chromic).[5] The amine functionality can form unstable N-oxides or nitrosamines under specific conditions.

    • Stream: Dispose of in the "Solid Organic Waste" or "Non-Halogenated Organic Liquid" stream depending on the state.

  • Container Labeling:

    • Label clearly: "Contains Piperidine Derivative - Irritant."

  • Decontamination of Glassware:

    • Rinse glassware with a dilute acidic solution (e.g., 1M HCl) first to protonate the amine and ensure solubility, then wash with soap and water. This prevents sticky residues.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • PubChem. (n.d.). Piperidine - Safety and Hazards. National Library of Medicine. (Used as a structural proxy for hazard extrapolation). [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.